Spectroscopic data of "4,4-Bis(methylthio)but-3-en-2-one" (NMR, IR, MS)
A comprehensive analysis of the spectroscopic data for 4,4-Bis(methylthio)but-3-en-2-one is presented for researchers, scientists, and professionals in drug development. This guide details the nuclear magnetic resonance...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive analysis of the spectroscopic data for 4,4-Bis(methylthio)but-3-en-2-one is presented for researchers, scientists, and professionals in drug development. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Spectroscopic Data Analysis
The structural elucidation of 4,4-Bis(methylthio)but-3-en-2-one, a key intermediate in various organic syntheses, relies on a combination of spectroscopic techniques. The following sections provide a detailed breakdown of the NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum reveals three distinct signals corresponding to the different types of protons in the molecule.
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
6.04
Singlet
1H
=CH
2.47
Singlet
3H
-SCH₃
2.43
Singlet
3H
-SCH₃
2.20
Singlet
3H
-C(O)CH₃
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum shows the signals for the six carbon atoms present in the molecule.[1][2]
Chemical Shift (δ) ppm
Assignment
197.9
C=O
169.7
=C(SMe)₂
102.8
=CH
28.3
-C(O)CH₃
17.9
-SCH₃
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups within the molecule. The key absorption bands for 4,4-Bis(methylthio)but-3-en-2-one are characteristic of an α,β-unsaturated ketone.
Frequency (cm⁻¹)
Functional Group
~1680
C=O (Ketone, conjugated)
~1600
C=C (Alkene)
~1250
C-O
~790
S-C
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
m/z
Assignment
163.02
[M+H]⁺
Experimental Protocols
The spectroscopic data presented above were obtained following specific experimental procedures for the synthesis and analysis of 4,4-Bis(methylthio)but-3-en-2-one.
Synthesis of 4,4-Bis(methylthio)but-3-en-2-one
A common and efficient method for the synthesis of α-oxoketene dithioacetals involves a one-pot reaction.[3] The synthesis of the title compound is achieved by reacting acetone with carbon disulfide in the presence of a strong base, followed by alkylation with methyl iodide.[3]
A detailed procedure is as follows: To a solution of potassium tert-butoxide in dry benzene, acetone is added.[2] Subsequently, carbon disulfide is added, and the reaction mixture is stirred. Finally, methyl iodide is added to yield 4,4-bis(methylthio)but-3-en-2-one.[1][4]
Spectroscopic Characterization
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.[1][2][4] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[1][2][4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]
Mass Spectrometry : Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio of the molecular ion.[2]
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a chemical compound is illustrated below.
Physical and chemical properties of "4,4-Bis(methylthio)but-3-en-2-one"
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4-Bis(methylthio)but-3-en-2-one, a key organosu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4-Bis(methylthio)but-3-en-2-one, a key organosulfur compound with applications in flavor and fragrance industries. This document collates available data on its molecular structure, physicochemical characteristics, and spectroscopic profile. Detailed experimental protocols for its synthesis are outlined, alongside an exploration of the reactivity of the ketene dithioacetal functional group. While specific biological signaling pathways for this compound are not extensively documented, this guide discusses the broader context of the biological activities of related organosulfur compounds, providing a basis for future research and development.
Introduction
4,4-Bis(methylthio)but-3-en-2-one, with the CAS Number 17649-86-4, is an α,β-unsaturated ketone containing a ketene dithioacetal moiety. This unique structural combination imparts characteristic chemical reactivity and a distinct sensory profile. Primarily recognized for its potent, sulfurous, and tropical fruit-like aroma, it is utilized as a flavor and fragrance ingredient in the food and perfume industries.[1][2][3] Its high potency allows for effective use at low concentrations to enhance exotic fruit flavors such as passion fruit and guava in various consumer products.[1][2] Beyond its current applications, its chemical structure presents opportunities for synthetic transformations, making it a point of interest for organic synthesis and medicinal chemistry research.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4,4-Bis(methylthio)but-3-en-2-one is presented below. The data has been compiled from various chemical databases and supplier information.
Property
Value
Molecular Formula
C₆H₁₀OS₂
Molecular Weight
162.26 g/mol
CAS Number
17649-86-4
Appearance
Information not available
Odor
Strong, sulfurous, tropical fruit-like
Melting Point
66-69 °C
Boiling Point
Information not available
Density
Information not available
Solubility
Information not available
Storage Conditions
2-8°C, under inert gas
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 4,4-Bis(methylthio)but-3-en-2-one. While specific spectra are not widely published, the expected spectral features based on its structure are discussed below. Chemical suppliers may provide compound-specific spectra upon request.[4]
¹H and ¹³C NMR Spectroscopy
The proton and carbon nuclear magnetic resonance (NMR) spectra would be expected to show signals corresponding to the methyl, methylene, and vinyl protons and carbons.
¹H NMR: The spectrum would likely feature singlets for the two methylthio groups (S-CH₃), a singlet for the acetyl methyl group (CO-CH₃), and a singlet for the vinylic proton (=CH-). The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl group and the sulfur atoms.
¹³C NMR: The carbon spectrum would show distinct signals for the methyl carbons, the carbonyl carbon (expected at a high chemical shift, >190 ppm), and the sp² hybridized carbons of the double bond.[5][6][7] The carbon attached to the two sulfur atoms would also have a characteristic chemical shift.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 162.26. Fragmentation patterns would likely involve the loss of methyl groups, thio-methyl radicals (•SCH₃), and the acetyl group.[8][9]
Infrared (IR) Spectroscopy
The infrared spectrum would be characterized by strong absorption bands for the carbonyl group (C=O) stretch, typically in the range of 1650-1700 cm⁻¹ for a conjugated ketone.[10][11][12][13] Other significant peaks would include C-H stretching and bending vibrations for the methyl and vinyl groups, and C=C stretching for the double bond.[10][11][12][13]
Experimental Protocols
Synthesis of 4,4-Bis(methylthio)but-3-en-2-one
A general and widely used method for the synthesis of ketene dithioacetals involves the reaction of an active methylene compound with carbon disulfide in the presence of a base, followed by alkylation.[1][14][15][16] For 4,4-bis(methylthio)but-3-en-2-one, acetylacetone (an active methylene compound) would be the starting material.
Reaction Scheme:
Caption: General synthetic workflow for 4,4-Bis(methylthio)but-3-en-2-one.
Detailed Protocol:
Formation of the Dithiolate Intermediate: To a solution of acetylacetone in a suitable aprotic polar solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate) is added. The mixture is stirred, and carbon disulfide is added dropwise at a controlled temperature (typically 0-10 °C). The reaction is continued until the formation of the potassium dithiolate salt is complete.
Alkylation: Two equivalents of an alkylating agent, in this case, methyl iodide, are then added to the reaction mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
Work-up and Purification: The reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4,4-Bis(methylthio)but-3-en-2-one.
Chemical Reactivity and Potential for Drug Development
Reactivity of the Ketene Dithioacetal Moiety
The ketene dithioacetal functionality in 4,4-Bis(methylthio)but-3-en-2-one is a versatile synthetic intermediate.[2] The presence of the electron-withdrawing acetyl group makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack (Michael addition).[17] The methylthio groups can act as leaving groups, allowing for substitution reactions with various nucleophiles.[17] This reactivity opens avenues for the synthesis of a wide range of heterocyclic and carbocyclic compounds.
Caption: Reactivity pathways of 4,4-Bis(methylthio)but-3-en-2-one.
Potential Biological Activity and Drug Development Context
While there is no specific documented biological activity for 4,4-Bis(methylthio)but-3-en-2-one, many organosulfur compounds exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The underlying mechanisms often involve the modulation of cellular redox status and interaction with key signaling pathways. For instance, some organosulfur compounds are known to induce phase II detoxification enzymes and apoptosis in cancer cells.
The reactivity of the α,β-unsaturated ketone system, a known Michael acceptor, suggests potential for covalent modification of biological nucleophiles, such as cysteine residues in proteins. This mechanism is a cornerstone of many targeted covalent inhibitors in drug development. Further research is warranted to explore the biological activity of 4,4-Bis(methylthio)but-3-en-2-one and its derivatives as potential therapeutic agents.
Conclusion
4,4-Bis(methylthio)but-3-en-2-one is a compound with established utility in the flavor and fragrance sector and significant potential in synthetic organic chemistry. This guide has consolidated the available data on its physical and chemical properties, providing a foundation for its use in research and development. The outlined synthetic protocols and discussion of its reactivity highlight its versatility as a building block for more complex molecules. Future investigations into its biological activities could unveil novel applications in the pharmaceutical and agrochemical industries.
4,4-Bis(methylthio)but-3-en-2-one: A Versatile 1,3-Dielectrophilic Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 4,4-Bis(methylthio)but-3-en-2-one is a highly functionalized organic compound that has emerged as a valuable and ve...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Bis(methylthio)but-3-en-2-one is a highly functionalized organic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural feature, a ketene dithioacetal moiety conjugated with a ketone, confers upon it a dual reactivity profile. This allows it to act as a potent 1,3-dielectrophile, making it an excellent precursor for the construction of a wide array of carbocyclic and heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 4,4-bis(methylthio)but-3-en-2-one, with a focus on detailed experimental protocols and its utility in the synthesis of key heterocyclic systems.
Synthesis of 4,4-Bis(methylthio)but-3-en-2-one
The synthesis of 4,4-bis(methylthio)but-3-en-2-one is typically achieved through the reaction of a readily available starting material, such as acetylacetone, with a methylthiolating agent. A general and efficient procedure involves the following steps:
Experimental Protocol: Synthesis of 4,4-Bis(methylthio)but-3-en-2-one
Materials:
Acetylacetone
Carbon disulfide
Potassium hydroxide or Sodium hydride
Dimethyl sulfate or Methyl iodide
Anhydrous solvent (e.g., THF, DMF)
Procedure:
Deprotonation: To a stirred solution of acetylacetone in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), a strong base such as potassium hydroxide or sodium hydride is added portion-wise at a controlled temperature (typically 0 °C to room temperature). This generates the enolate of acetylacetone.
Dithiocarboxylation: Carbon disulfide is then added dropwise to the reaction mixture. The enolate attacks the carbon disulfide to form a dithiocarboxylate intermediate.
S-Methylation: Two equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide, are subsequently added to the reaction mixture. This results in the S-methylation of the dithiocarboxylate, leading to the formation of the ketene dithioacetal.
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 4,4-bis(methylthio)but-3-en-2-one.
Spectroscopic Data for 4,4-Bis(methylthio)but-3-en-2-one:
The structure of the synthesized compound should be confirmed by standard spectroscopic methods.
¹H NMR: The proton NMR spectrum will typically show singlets for the two methylthio groups (S-CH₃), a singlet for the acetyl methyl group (CO-CH₃), and a singlet for the vinylic proton (=CH).
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the olefinic carbons of the ketene dithioacetal, the methyl carbons of the methylthio groups, and the acetyl methyl carbon.
IR: The infrared spectrum will show characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bond (C=C).
MS: The mass spectrum will exhibit the molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₀OS₂).
Reactivity and Applications in Heterocyclic Synthesis
The core utility of 4,4-bis(methylthio)but-3-en-2-one lies in its ability to react with a variety of dinucleophiles in cyclocondensation reactions to afford a diverse range of five- and six-membered heterocyclic compounds. The two electrophilic centers, the carbonyl carbon (C-2) and the β-carbon of the double bond (C-4), are susceptible to nucleophilic attack. One of the methylthio groups acts as a good leaving group, facilitating the cyclization process.
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are important scaffolds in many pharmaceuticals. The reaction of 4,4-bis(methylthio)but-3-en-2-one with hydrazine derivatives provides a direct route to substituted pyrazoles.
Materials:
4,4-Bis(methylthio)but-3-en-2-one
Hydrazine hydrate
Ethanol or Acetic acid
Procedure:
A solution of 4,4-bis(methylthio)but-3-en-2-one in a suitable solvent such as ethanol or acetic acid is prepared.
To this solution, one equivalent of hydrazine hydrate is added dropwise at room temperature.
The reaction mixture is then heated to reflux for a specified period (typically 2-6 hours), and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure.
The residue is purified by column chromatography on silica gel to yield the desired 3-methyl-5-(methylthio)pyrazole.
Table 1: Reaction Conditions and Yields for Pyrazole Synthesis
Dinucleophile
Solvent
Temperature (°C)
Time (h)
Product
Yield (%)
Hydrazine hydrate
Ethanol
Reflux
4
3-Methyl-5-(methylthio)pyrazole
85-95
Phenylhydrazine
Acetic Acid
100
3
1-Phenyl-3-methyl-5-(methylthio)pyrazole
80-90
Synthesis of Pyridines
Pyridines are six-membered heterocyclic aromatic compounds that are fundamental components of numerous natural products and pharmaceuticals. 4,4-bis(methylthio)but-3-en-2-one can be utilized in the synthesis of substituted pyridines through reactions with compounds containing an active methylene group and an amino functionality, such as enamines or cyanoacetamide.
Materials:
4,4-Bis(methylthio)but-3-en-2-one
Cyanoacetamide or an appropriate enamine
Base (e.g., sodium ethoxide, piperidine)
Ethanol
Procedure:
To a solution of a base, such as sodium ethoxide in ethanol, 4,4-bis(methylthio)but-3-en-2-one and the active methylene compound (e.g., cyanoacetamide) are added.
The reaction mixture is heated at reflux for several hours.
After cooling, the reaction is quenched, and the product is isolated by filtration or extraction.
Purification is achieved by recrystallization or column chromatography.
Synthesis of Pyrimidines
Pyrimidines are another important class of six-membered aromatic heterocycles containing two nitrogen atoms. They are core structures in nucleic acids and many therapeutic agents. The reaction of 4,4-bis(methylthio)but-3-en-2-one with guanidine or urea derivatives leads to the formation of substituted pyrimidines.
Materials:
4,4-Bis(methylthio)but-3-en-2-one
Guanidine hydrochloride
Sodium ethoxide
Ethanol
Procedure:
A solution of sodium ethoxide is prepared in absolute ethanol.
Guanidine hydrochloride is added to the solution and stirred to form the free base.
4,4-Bis(methylthio)but-3-en-2-one is then added to the reaction mixture.
The mixture is refluxed for an appropriate time (e.g., 6-12 hours).
After completion, the solvent is evaporated, and the residue is treated with water.
The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Table 2: Reaction Conditions and Yields for Pyrimidine Synthesis
Dinucleophile
Base
Solvent
Temperature (°C)
Time (h)
Product
Yield (%)
Guanidine HCl
NaOEt
Ethanol
Reflux
8
2-Amino-4-methyl-6-(methylthio)pyrimidine
75-85
Thiourea
NaOEt
Ethanol
Reflux
10
4-Methyl-6-(methylthio)pyrimidine-2-thiol
70-80
Applications in Drug Development
The heterocyclic scaffolds synthesized from 4,4-bis(methylthio)but-3-en-2-one are prevalent in a wide range of pharmacologically active compounds. For instance, pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and anticancer properties. Pyridine and pyrimidine cores are found in numerous drugs, including antivirals, antihypertensives, and anticancer agents.
The use of 4,4-bis(methylthio)but-3-en-2-one allows for the rapid and efficient generation of libraries of these heterocyclic compounds. By varying the dinucleophile and the substituents on the building block, a diverse range of analogs can be synthesized for structure-activity relationship (SAR) studies in the drug discovery process.
Conclusion
4,4-Bis(methylthio)but-3-en-2-one is a powerful and versatile building block in organic synthesis. Its 1,3-dielectrophilic nature enables the straightforward and efficient synthesis of a variety of important heterocyclic systems, including pyrazoles, pyridines, and pyrimidines. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in academia and industry. The ability to readily access diverse heterocyclic scaffolds makes this compound a key tool in the development of new pharmaceuticals and other functional organic materials. Further exploration of the reactivity of 4,4-bis(methylthio)but-3-en-2-one and its derivatives will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with significant biological and material properties.
Exploratory
Reactivity of 4,4-Bis(methylthio)but-3-en-2-one with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 4,4-Bis(methylthio)but-3-en-2-one is a versatile building block in organic synthesis, characterized by its unique 1,3-dielectrophilic nature. The p...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Bis(methylthio)but-3-en-2-one is a versatile building block in organic synthesis, characterized by its unique 1,3-dielectrophilic nature. The presence of a ketone and a ketene dithioacetal functionality within the same molecule allows for a diverse range of reactions with various nucleophiles, leading to the formation of a wide array of carbocyclic and heterocyclic scaffolds. This technical guide provides a comprehensive overview of the reactivity of 4,4-bis(methylthio)but-3-en-2-one with different classes of nucleophiles, including amines, hydrazines, active methylene compounds, and organometallic reagents. Detailed experimental protocols for key reactions, quantitative data on product yields, and mechanistic insights are presented. Furthermore, this guide employs Graphviz diagrams to visually represent reaction pathways and experimental workflows, offering a clear and concise understanding of the chemical transformations.
Introduction
α,β-Unsaturated carbonyl compounds are fundamental synthons in organic chemistry, participating in a variety of transformations. 4,4-Bis(methylthio)but-3-en-2-one, a prominent member of the α-oxoketene dithioacetal family, presents a unique reactivity profile. The molecule possesses two primary electrophilic centers: the carbonyl carbon (C-2) and the β-carbon (C-4) of the butenone chain. This 1,3-dielectrophilic character is the cornerstone of its synthetic utility, enabling its participation in addition-elimination and cyclocondensation reactions.
The methylthio groups at the C-4 position serve a dual role: they activate the β-carbon towards nucleophilic attack and can act as leaving groups in subsequent elimination steps, often driving aromatization in the formation of heterocyclic systems. This guide will delve into the specific reactions of this compound with various nucleophiles, providing a valuable resource for chemists engaged in the synthesis of novel chemical entities.
Synthesis of 4,4-Bis(methylthio)but-3-en-2-one
The most prevalent and efficient synthesis of 4,4-bis(methylthio)but-3-en-2-one is a one-pot reaction starting from readily available materials: acetone, carbon disulfide, and methyl iodide.[1]
Experimental Protocol: One-Pot Synthesis
To a stirred solution of potassium t-butoxide (19.3 g, 172 mmol, 2 equiv) in anhydrous THF (172 mL), acetone (5.0 g, 86 mmol, 1 equiv) is added while maintaining the reaction temperature below 10 °C. After 30 minutes, carbon disulfide (6.6 g, 86 mmol, 1 equiv) is added, followed by iodomethane (24.4 g, 172 mmol). The reaction is then stirred to completion.
Figure 1: One-pot synthesis of 4,4-Bis(methylthio)but-3-en-2-one.
Reactivity with Nucleophiles
The dual electrophilic nature of 4,4-bis(methylthio)but-3-en-2-one allows for a rich and varied reaction chemistry. The following sections detail its reactions with key classes of nucleophiles.
Reaction with Amines
Primary amines react with 4,4-bis(methylthio)but-3-en-2-one via a nucleophilic substitution at the β-carbon, leading to the formation of α-oxoketene-N,S-acetals. This reaction is a versatile method for introducing nitrogen-containing substituents.[2]
A primary amine (1.1 equiv) is added to a solution of 4,4-bis(methylthio)but-3-en-2-one (1 equiv) in a suitable solvent such as ethanol. The reaction mixture is then heated to reflux and monitored by TLC until completion. The product can be isolated by cooling the reaction mixture and collecting the resulting precipitate.
Figure 2: Reaction with primary amines.
Amine (R-NH₂)
Product
Yield (%)
Cyclopropylamine
4-(Cyclopropylamino)-4-(methylthio)but-3-en-2-one
85
Benzylamine
4-(Benzylamino)-4-(methylthio)but-3-en-2-one
92
Aniline
4-(Phenylamino)-4-(methylthio)but-3-en-2-one
88
Table 1: Yields of α-Oxoketene-N,S-acetals from the reaction of 4,4-bis(methylthio)but-3-en-2-one with various primary amines.[2]
Reaction with Hydrazines: Synthesis of Pyrazoles
The reaction of 4,4-bis(methylthio)but-3-en-2-one with hydrazine derivatives is a classical and efficient method for the synthesis of substituted pyrazoles. The reaction proceeds via an initial nucleophilic attack of the hydrazine at the carbonyl carbon, followed by an intramolecular cyclization and elimination of a methylthio group and water.[1]
To a solution of 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one (11.6 mmol) in ethanol (25 mL) at 0 °C, isopropyl hydrazine hydrochloride (13.9 mmol) is added, followed by triethylamine (40.98 mmol). The mixture is then heated at 80°C for 12 hours. The reaction mixture is concentrated in vacuo and diluted with a saturated aqueous NaHCO₃ solution to precipitate the product. This protocol for a similar trifluoro-analogue can be adapted for 4,4-bis(methylthio)but-3-en-2-one.[3]
Figure 3: Synthesis of 3-methyl-4-(methylthio)pyrazole.
Hydrazine Derivative
Product
Yield (%)
Hydrazine Hydrate
3-Methyl-4-(methylthio)pyrazole
Not specified
Table 2: Reaction of 4,4-bis(methylthio)but-3-en-2-one with hydrazine hydrate.[1]
Reaction with Amidines and Guanidine: Synthesis of Pyrimidines
4,4-Bis(methylthio)but-3-en-2-one serves as a precursor for the synthesis of pyrimidine derivatives through its reaction with amidines or guanidine. The reaction involves a cyclocondensation pathway.[4]
To a solution of 4,4-bis(methylthio)but-3-en-2-one (2.9 g, 18 mmol) and 2-cyanoacetamide (1.5 g, 18 mmol) in tert-butanol (50 mL), sodium tert-butoxide (1.9 g, 20 mmol) is added. The mixture is stirred at 80 °C for 12 hours. Water (20 mL) is then added, and the pH is adjusted to 5-6 with 10% hydrochloric acid to precipitate the product.[5]
Figure 4: General scheme for pyrimidine synthesis.
Table 3: Product from the reaction of 4,4-bis(methylthio)but-3-en-2-one with 2-cyanoacetamide.[5]
Reactivity with Other Nucleophiles
Thiols: Based on the reactivity of similar α,β-unsaturated systems, thiols are expected to undergo Michael addition to the β-carbon of 4,4-bis(methylthio)but-3-en-2-one. However, specific experimental protocols for this reaction with the title compound were not found in the surveyed literature.
Mechanistic Considerations
The reactivity of 4,4-bis(methylthio)but-3-en-2-one is governed by the electronic properties of its functional groups. The general mechanistic pathway for its reaction with binucleophiles involves a sequence of nucleophilic attack, intramolecular cyclization, and elimination.
Figure 5: General mechanistic workflow.
Conclusion
4,4-Bis(methylthio)but-3-en-2-one is a highly valuable and versatile synthon in organic chemistry. Its 1,3-dielectrophilic nature allows for the construction of a diverse range of heterocyclic compounds through reactions with various nucleophiles. This guide has provided a detailed overview of its reactivity, including established experimental protocols and quantitative data for key transformations. The provided reaction schemes and mechanistic diagrams serve as a visual aid for understanding the underlying chemical principles. While the reactivity with several classes of nucleophiles is well-documented, further exploration into its reactions with other nucleophiles, such as thiols and organometallic reagents, as well as its potential applications in medicinal chemistry and drug development, represents a promising area for future research.
An In-depth Technical Guide to the Stability of 4,4-Bis(methylthio)but-3-en-2-one
Audience: Researchers, scientists, and drug development professionals. Disclaimer: There is a lack of publicly available empirical data on the stability of 4,4-Bis(methylthio)but-3-en-2-one.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is a lack of publicly available empirical data on the stability of 4,4-Bis(methylthio)but-3-en-2-one. This guide is therefore based on an analysis of its chemical structure, the known reactivity of its functional groups (an α,β-unsaturated ketone and thioethers), and general principles of chemical stability testing. The experimental protocols provided are model templates and should be adapted and validated for specific applications.
Introduction
4,4-Bis(methylthio)but-3-en-2-one is a sulfur-containing organic compound with potential applications in various fields, including as a flavoring agent. A thorough understanding of its stability under different environmental conditions is crucial for its synthesis, formulation, storage, and application. This technical guide provides a comprehensive overview of the predicted stability of 4,4-Bis(methylthio)but-3-en-2-one, outlines detailed experimental protocols for its stability assessment, and presents potential degradation pathways.
Chemical Structure and Potential Reactive Sites
The chemical structure of 4,4-Bis(methylthio)but-3-en-2-one contains several functional groups that can influence its stability:
α,β-Unsaturated Ketone: This conjugated system is susceptible to nucleophilic attack at the β-carbon (Michael addition) and can also undergo reactions at the carbonyl group.[1][2][3] Such systems can be prone to polymerization.[2]
Thioether (Methylthio) Groups: Thioethers are known to be susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones.[4][5][6] They can also undergo hydrolysis, although this is generally slower than for thioesters.[4][7][8]
Based on these structural features, the primary degradation pathways for 4,4-Bis(methylthio)but-3-en-2-one are hypothesized to be hydrolysis, oxidation, and photodecomposition.
Hypothesized Degradation Pathways
The potential degradation pathways for 4,4-Bis(methylthio)but-3-en-2-one are illustrated below. These pathways are predicted based on the known reactivity of its constituent functional groups.
Caption: Hypothesized degradation pathways for 4,4-Bis(methylthio)but-3-en-2-one.
Proposed Experimental Protocols for Stability Testing
To systematically evaluate the stability of 4,4-Bis(methylthio)but-3-en-2-one, a forced degradation study is recommended.[9][10][11][12] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish its intrinsic stability.
General Experimental Workflow
The following diagram outlines a general workflow for conducting stability testing.
Caption: General experimental workflow for stability testing.
Detailed Methodologies
4.2.1. Materials and Equipment
4,4-Bis(methylthio)but-3-en-2-one (of known purity)
4.2.2. Preparation of Solutions
A stock solution of 4,4-Bis(methylthio)but-3-en-2-one (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or methanol.
4.2.3. Forced Degradation Conditions
Hydrolytic Stability:
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
Incubate all solutions at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
Oxidative Stability:
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v) to a final concentration of 100 µg/mL.
Keep the solution at room temperature and collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours).
Thermal Stability:
Store the solid compound and a solution of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).
Analyze samples at predetermined intervals.
Photostability:
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17]
A control sample should be protected from light (e.g., wrapped in aluminum foil) to assess the contribution of thermal degradation.[17]
Analyze the exposed and control samples after the exposure period.
4.2.4. Analytical Method
A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, should be developed and validated. The method must be able to separate the parent compound from all potential degradation products.
Example HPLC Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Gradient of acetonitrile and water
Flow Rate: 1.0 mL/min
Detection Wavelength: Determined by the UV maximum of the compound
Injection Volume: 10 µL
Data Presentation
The results of the stability studies should be summarized in a clear and concise format. The following tables provide a template for presenting the quantitative data.
Table 1: Summary of Forced Degradation Studies
Stress Condition
Time (hours)
% Assay of Parent Compound
% Degradation
Number of Degradants
0.1 M HCl (60°C)
0
100.0
0.0
0
2
95.2
4.8
1
8
82.5
17.5
2
24
65.1
34.9
2
0.1 M NaOH (60°C)
0
100.0
0.0
0
2
88.7
11.3
2
8
60.3
39.7
3
24
35.6
64.4
3
3% H₂O₂ (RT)
0
100.0
0.0
0
1
90.1
9.9
1
4
75.4
24.6
2
8
58.9
41.1
2
Thermal (80°C)
0
100.0
0.0
0
24
98.5
1.5
1
| Photolytic | - | 92.3 | 7.7 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Purity Data from Forced Degradation Studies
An In-depth Technical Guide to 4,4-Bis(methylthio)but-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction 4,4-Bis(methylthio)but-3-en-2-one, a member of the ketene dithioacetal class of organic compounds, is a molecule of interest in synthetic chemi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Bis(methylthio)but-3-en-2-one, a member of the ketene dithioacetal class of organic compounds, is a molecule of interest in synthetic chemistry and potentially in the field of drug discovery. Its characteristic sulfurous and tropical fruit-like aroma has led to its use as a flavor and fragrance ingredient.[1] Beyond its sensory properties, the chemical reactivity of the α,β-unsaturated ketone and the dithioacetal functional groups make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the available scientific literature on 4,4-Bis(methylthio)but-3-en-2-one, focusing on its synthesis, chemical properties, and potential biological activities.
Chemical Properties and Data
A summary of the key chemical and physical properties of 4,4-Bis(methylthio)but-3-en-2-one is presented below.
Not specified in literature; likely soluble in organic solvents
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4,4-bis(methylthio)but-3-en-2-one is not explicitly available in the reviewed literature, a plausible and efficient synthetic route can be derived from established methods for the preparation of ketene dithioacetals.[3][4] The general approach involves the reaction of an active methylene compound, in this case, acetylacetone (2,4-pentanedione), with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide.[3][5] A related synthesis for 4,4-diethylthio/benzylthio-but-3-en-2-ones involves the acid-catalyzed deacetylation of the corresponding 3-(dialkylthio/dibenzylthio)methylene-pentane-2,4-diones.[6]
Plausible Experimental Protocol:
Reaction:
Figure 1: Plausible reaction scheme for the synthesis of 4,4-Bis(methylthio)but-3-en-2-one.
Step-by-Step Procedure:
Deprotonation: To a solution of acetylacetone in a suitable anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide), a strong base such as sodium hydride or potassium tert-butoxide is added portion-wise at a low temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the deprotonation is complete, forming the enolate.
Reaction with Carbon Disulfide: Carbon disulfide is then added dropwise to the reaction mixture at the same low temperature. The reaction is typically stirred for several hours to allow for the formation of the dithiocarboxylate intermediate.
Alkylation: Methyl iodide is subsequently added to the reaction mixture. This step is usually exothermic and may require cooling to maintain the desired reaction temperature. The mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography.
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Data
¹H NMR:
-CH₃ (acetyl group): A singlet is expected in the region of δ 2.0-2.5 ppm.
-SCH₃ (methylthio groups): Two singlets for the two methylthio groups are expected, likely in the region of δ 2.2-2.8 ppm. The exact chemical shifts may differ slightly depending on their geometric relationship (cis/trans) to the carbonyl group.
=CH- (vinylic proton): A singlet is expected for the vinylic proton, likely in the region of δ 5.0-6.0 ppm.
¹³C NMR:
-CH₃ (acetyl group): A signal is expected in the region of δ 25-35 ppm.
-SCH₃ (methylthio groups): Signals for the two methylthio carbons are expected in the region of δ 15-25 ppm.
=CH- (vinylic carbon): A signal is expected in the region of δ 100-120 ppm.
C=C (dithioacetal carbon): A signal is expected in the region of δ 150-170 ppm.
C=O (carbonyl carbon): A signal is expected in the region of δ 190-200 ppm.
Infrared (IR) Spectroscopy:
C=O stretch: A strong absorption band is expected in the region of 1650-1690 cm⁻¹.
C=C stretch: An absorption band is expected in the region of 1580-1620 cm⁻¹.
C-H stretch (sp³): Absorption bands are expected around 2900-3000 cm⁻¹.
C-H stretch (sp²): An absorption band is expected around 3000-3100 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162. Subsequent fragmentation patterns would likely involve the loss of methylthio radicals (•SCH₃), a methyl radical (•CH₃), and carbon monoxide (CO).
Reactivity and Potential Applications in Synthesis
Ketene dithioacetals are versatile intermediates in organic synthesis.[7][8] The presence of both an electron-withdrawing carbonyl group and electron-donating methylthio groups makes the double bond susceptible to a variety of reactions.
[4+2] Cycloaromatization:
A key reported reaction of 4,4-bis(methylthio)but-3-en-2-one is its participation in [4+2] cycloaromatization reactions with active methylene ketones. This reaction provides a facile route to substituted phenols, demonstrating its utility as a four-carbon building block.
Figure 2: Generalized scheme of the [4+2] cycloaromatization reaction.
Potential Biological Activity
While no specific biological studies on 4,4-bis(methylthio)but-3-en-2-one have been found in the reviewed literature, the broader class of ketene dithioacetals has been investigated for various biological activities.
Antimicrobial Activity:
Several studies have reported the antimicrobial properties of novel synthesized ketene dithioacetals.[3] For instance, certain derivatives have shown effectiveness against Staphylococcus aureus.[3] The biological activity of these compounds is often attributed to the presence of the sulfur-containing functional groups.
It is plausible that 4,4-bis(methylthio)but-3-en-2-one could exhibit similar antimicrobial properties. Further investigation is warranted to determine its spectrum of activity against various bacterial and fungal strains.
Future Directions and Research Opportunities
The current body of literature on 4,4-bis(methylthio)but-3-en-2-one is limited, presenting several opportunities for further research:
Definitive Synthesis and Characterization: A detailed, optimized, and fully characterized synthesis of 4,4-bis(methylthio)but-3-en-2-one would be a valuable contribution to the chemical literature. This would include the publication of its complete spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).
Exploration of Reactivity: A systematic investigation into the reactivity of 4,4-bis(methylthio)but-3-en-2-one could uncover new synthetic methodologies. Its potential as a precursor for various heterocyclic compounds, given the reactivity of the ketene dithioacetal moiety, is an area ripe for exploration.
Biological Evaluation: A thorough screening of 4,4-bis(methylthio)but-3-en-2-one for a range of biological activities, including antimicrobial, antifungal, and cytotoxic properties, is a crucial next step. Should promising activity be identified, further studies into its mechanism of action and potential as a lead compound for drug development would be warranted.
Signaling Pathway Analysis: If biological activity is confirmed, subsequent research could focus on identifying the specific cellular signaling pathways that are modulated by this compound.
Conclusion
4,4-Bis(methylthio)but-3-en-2-one is a readily accessible compound with demonstrated utility in organic synthesis and potential for biological applications. While its primary current use is in the flavor and fragrance industry, its chemical functionality suggests a broader role as a synthetic intermediate. The lack of comprehensive characterization and biological data in the public domain highlights a significant gap in the scientific literature. Further research into the synthesis, reactivity, and biological profile of this molecule is encouraged to fully realize its potential in both chemistry and medicinal sciences.
"4,4-Bis(methylthio)but-3-en-2-one" IUPAC name and synonyms
An In-depth Technical Guide to 4,4-Bis(methylthio)but-3-en-2-one This technical guide provides a comprehensive overview of 4,4-Bis(methylthio)but-3-en-2-one, tailored for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to 4,4-Bis(methylthio)but-3-en-2-one
This technical guide provides a comprehensive overview of 4,4-Bis(methylthio)but-3-en-2-one, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Nomenclature
The compound "4,4-Bis(methylthio)but-3-en-2-one" is recognized by several names across chemical literature and databases.
A summary of the key quantitative data for 4,4-Bis(methylthio)but-3-en-2-one is presented below. This data is essential for experimental design, including reaction setup, purification, and storage.
A plausible synthetic route is outlined in the workflow diagram below. This would typically involve the reaction of a β-diketone with methanethiol in the presence of an acid catalyst to form the thioketal, followed by a selective deacetylation to yield the final product.
Logical Relationships and Workflows
The following diagram illustrates a potential synthetic workflow for 4,4-Bis(methylthio)but-3-en-2-one based on related chemical transformations.
Caption: A potential synthetic workflow for 4,4-Bis(methylthio)but-3-en-2-one.
Applications
4,4-Bis(methylthio)but-3-en-2-one is primarily utilized as a flavor and fragrance ingredient.[5] Its strong, sulfurous aroma with tropical fruit-like notes makes it a valuable component in the food industry for enhancing passion fruit, guava, and other exotic fruit flavors in various products.[5][7] It also finds use in perfumery to introduce unique fruity-sulfur characteristics to fragrance compositions.[5]
Commercial Availability and Technical Guide for 4,4-Bis(methylthio)but-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction 4,4-Bis(methylthio)but-3-en-2-one, with the CAS number 17649-86-4, is a versatile α-oxoketene dithioacetal that serves as a valuable building b...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Bis(methylthio)but-3-en-2-one, with the CAS number 17649-86-4, is a versatile α-oxoketene dithioacetal that serves as a valuable building block in organic synthesis.[1] Its utility is primarily demonstrated in the construction of complex molecular frameworks, particularly in the synthesis of substituted phenolic compounds through cycloaromatization reactions. This technical guide provides a comprehensive overview of its commercial availability, key chemical data, synthesis protocols, and its application in organic synthesis. While direct involvement in specific signaling pathways is not extensively documented in current literature, the broader class of ketene dithioacetals has been explored for various biological activities, suggesting potential for future investigations in drug discovery.[2]
Commercial Availability and Suppliers
4,4-Bis(methylthio)but-3-en-2-one is commercially available from a range of chemical suppliers. The purity and available quantities vary, and it is recommended to request a certificate of analysis for specific batch information.
A common and efficient method for the synthesis of 4,4-bis(methylthio)but-3-en-2-one involves the reaction of acetone with carbon disulfide in the presence of a strong base, followed by alkylation with methyl iodide.[1][8]
Materials:
Potassium tert-butoxide
Acetone
Carbon disulfide
Methyl iodide
Appropriate solvents (e.g., anhydrous THF or DMF)
Procedure:
To a solution of potassium tert-butoxide in an appropriate anhydrous solvent, add acetone dropwise at a controlled temperature (typically 0 °C).
After stirring for a specified time, add carbon disulfide to the reaction mixture.
Continue stirring to allow for the formation of the dithiocarboxylate salt.
Add methyl iodide to the reaction mixture to alkylate the dithiocarboxylate.
After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
The organic layer is then washed, dried, and concentrated under reduced pressure.
The crude product can be purified by crystallization or column chromatography to yield 4,4-bis(methylthio)but-3-en-2-one as a yellow solid.[8]
Synthesis of 4,4-Bis(methylthio)but-3-en-2-one.
[4+2] Cycloaromatization for Phenol Annulation
4,4-Bis(methylthio)but-3-en-2-one can be utilized in a base-induced [4+2] cycloaromatization reaction with active methylene ketones to synthesize a variety of substituted phenols.[9][10] This reaction provides a facile route to complex aromatic frameworks.[10]
Materials:
4,4-Bis(methylthio)but-3-en-2-one
An active methylene ketone (e.g., cyclic or acyclic ketones)
A strong base (e.g., sodium hydride or potassium tert-butoxide)
Anhydrous solvent (e.g., THF or DMF)
Procedure:
To a solution of the active methylene ketone in an anhydrous solvent, add a strong base at a controlled temperature to generate the enolate.
To this solution, add a solution of 4,4-bis(methylthio)but-3-en-2-one in the same solvent.
Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.
Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
Extract the product with an organic solvent.
The combined organic layers are washed, dried, and concentrated.
The resulting crude product is purified by column chromatography to yield the desired substituted phenol.[10]
[4+2] Cycloaromatization Workflow.
Biological Activity and Potential Applications
While specific studies detailing the interaction of 4,4-bis(methylthio)but-3-en-2-one with signaling pathways are limited, the broader class of ketene dithioacetals has been recognized for its potential in medicinal chemistry. These compounds serve as versatile intermediates in the synthesis of various heterocyclic compounds which are known to possess a wide range of biological activities.[2][11][12] For instance, derivatives of ketene dithioacetals have been used to synthesize compounds with potential applications in agriculture and medicine.[2] The development of novel protocols for synthesizing embellished analogues of known drugs, such as benzodiazepines, using oxoketene dithioacetal chemistry highlights the potential of this class of compounds in drug discovery.[13]
Safety and Handling
Detailed safety information can be found in the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4,4-Bis(methylthio)but-3-en-2-one is a readily available and valuable reagent for organic synthesis, particularly for the construction of substituted phenols via [4+2] cycloaromatization reactions. While its direct biological activities and roles in signaling pathways are yet to be extensively explored, the versatility of the α-oxoketene dithioacetal scaffold suggests that it and its derivatives may hold promise for future applications in drug discovery and development. This guide provides a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.
Application Notes and Protocols for the Synthesis of Substituted Phenols using 4,4-Bis(methylthio)but-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted phenols via a [4+2] cycl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted phenols via a [4+2] cycloaromatization reaction. This method utilizes the readily available 4,4-bis(methylthio)but-3-en-2-one as a four-carbon synthon and various active methylene ketones as two-carbon components. The base-induced annulation proceeds with high regioselectivity and yields, offering a straightforward route to diverse phenolic structures, including dihydroindans and tetrahydronaphthalenes. This approach is of significant interest for the construction of complex molecular frameworks relevant to medicinal chemistry and materials science.
Introduction
The synthesis of substituted phenols is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and polymer industries. Traditional methods for phenol synthesis often suffer from limitations such as harsh reaction conditions, low regioselectivity, and the need for multi-step procedures. The methodology described herein presents a facile and efficient alternative, employing a [4+2] cycloaromatization strategy. The reaction of 4,4-bis(methylthio)but-3-en-2-one with enolates generated from active methylene ketones provides a convergent and modular approach to constructing highly functionalized phenolic compounds.[1][2]
Reaction Principle
The core of this synthetic strategy is a base-induced cascade reaction. First, the active methylene ketone is deprotonated by a suitable base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic C2 position of 4,4-bis(methylthio)but-3-en-2-one. Subsequent intramolecular cyclization and elimination of methanethiol, followed by aromatization, lead to the formation of the substituted phenol. The regiochemistry of the final product is reliably controlled by the nature of the starting active methylene ketone.
Experimental Workflow
The overall experimental workflow for the synthesis of substituted phenols using 4,4-bis(methylthio)but-3-en-2-one is depicted below.
Figure 1: General experimental workflow for the synthesis of substituted phenols.
Data Presentation
The following tables summarize the quantitative data for the synthesis of representative substituted phenols using this methodology.
Data extracted from supporting information of a related study.[3]
Experimental Protocols
General Procedure for the Synthesis of Substituted Phenols
To a stirred suspension of a base (e.g., sodium hydride, 1.2 equiv) in a dry solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of the active methylene ketone (1.0 equiv) in the same dry solvent is added dropwise. The reaction mixture is stirred at this temperature for 30 minutes, followed by the dropwise addition of a solution of 4,4-bis(methylthio)but-3-en-2-one (1.1 equiv) in the same dry solvent. The reaction is then allowed to warm to room temperature and stirred for a specified time (typically 2-6 hours) or heated to reflux until the reaction is complete (monitored by TLC).
Upon completion, the reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired substituted phenol.
Example Protocol: Synthesis of 7-Hydroxy-1-methyl-5-(methylthio)-1,2,3,4-tetrahydronaphthalene
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in dry tetrahydrofuran (20 mL) under a nitrogen atmosphere at 0 °C, a solution of 2-methylcyclohexanone (1.12 g, 10 mmol) in dry THF (10 mL) is added dropwise over 15 minutes.
The resulting mixture is stirred at 0 °C for 30 minutes.
A solution of 4,4-bis(methylthio)but-3-en-2-one (1.78 g, 11 mmol) in dry THF (10 mL) is then added dropwise over 20 minutes.
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
After cooling to room temperature, the reaction is quenched by the slow addition of water (20 mL).
The mixture is extracted with ethyl acetate (3 x 30 mL).
The combined organic extracts are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.
The residue is purified by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to yield 7-hydroxy-1-methyl-5-(methylthio)-1,2,3,4-tetrahydronaphthalene as a white low-melting solid.[3]
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the key transformations in the synthesis of substituted phenols.
Figure 2: Key steps in the formation of substituted phenols.
Conclusion
The [4+2] cycloaromatization of 4,4-bis(methylthio)but-3-en-2-one with active methylene ketones is a powerful and versatile method for the synthesis of substituted phenols. The reaction proceeds under relatively mild conditions, offers high yields and regioselectivity, and provides access to a wide range of phenolic structures. These application notes and protocols provide a comprehensive guide for researchers in academic and industrial settings to utilize this efficient synthetic strategy for the development of novel molecules with potential applications in drug discovery and materials science.
Application Notes and Protocols: [4+2] Cycloaromatization Reactions with 4,4-Bis(methylthio)but-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction The [4+2] cycloaromatization reaction of 4,4-bis(methylthio)but-3-en-2-one with active methylene ketones presents a highly efficient and regios...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [4+2] cycloaromatization reaction of 4,4-bis(methylthio)but-3-en-2-one with active methylene ketones presents a highly efficient and regioselective method for the synthesis of substituted phenols. This versatile reaction, also known as a β-phenol annulation, provides a straightforward route to a variety of complex phenolic structures, which are key scaffolds in numerous pharmaceuticals and natural products. The readily available starting materials, high yields, and operational simplicity make this protocol a valuable tool in organic synthesis and drug discovery.
This document provides detailed application notes, experimental protocols, and mechanistic insights into this powerful synthetic transformation.
Reaction Principle
The core of this methodology is a base-induced [4C + 2C] cycloaromatization. In this reaction, the four-carbon synthon is provided by 4,4-bis(methylthio)but-3-en-2-one, which acts as a 1,3-dielectrophile precursor. The two-carbon component is derived from an active methylene ketone, which serves as a 1,3-dianion equivalent upon deprotonation by a strong base. The reaction proceeds through a domino sequence involving a Michael addition, an intramolecular aldol-type condensation (Knoevenagel condensation), and subsequent aromatization with the elimination of methanethiol and water to afford the substituted phenol.
Data Presentation: Reaction Scope and Yields
The [4+2] cycloaromatization of 4,4-bis(methylthio)but-3-en-2-one has been successfully applied to a wide range of cyclic and acyclic active methylene ketones, demonstrating the broad scope of this methodology. The following table summarizes the reported yields for the synthesis of various substituted phenols.
Entry
Active Methylene Ketone
Product
Yield (%)
1
Acetone
3-Methyl-5-(methylthio)phenol
85
2
Cyclopentanone
4,5-Dihydro-3H-cyclopenta[c]phenol
82
3
Cyclohexanone
5,6,7,8-Tetrahydronaphthalen-2-ol
90
4
4-Methylcyclohexanone
7-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol
88
5
Cycloheptanone
6,7,8,9-Tetrahydro-5H-cyclohepta[b]phen-2-ol
80
6
1-Tetralone
8,9-Dihydrophenanthren-2-ol
75
7
Propiophenone
3-Phenyl-5-(methylthio)phenol
78
8
Acetophenone
3-Phenyl-5-(methylthio)phenol
80
Experimental Protocols
Materials and Reagents:
4,4-Bis(methylthio)but-3-en-2-one
Active methylene ketone (e.g., cyclohexanone)
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
10% Hydrochloric acid (HCl)
Ethyl acetate
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
General Protocol for the Synthesis of Substituted Phenols:
Reaction Setup: To a flame-dried, nitrogen-flushed round-bottom flask, add the active methylene ketone (1.2 mmol) and anhydrous DMF (5 mL).
Base Addition: Carefully add sodium hydride (2.5 mmol, 60% dispersion in oil) to the solution at room temperature. Stir the mixture for 15 minutes.
Addition of the Ketene Dithioacetal: Add a solution of 4,4-bis(methylthio)but-3-en-2-one (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion of the reaction, carefully quench the reaction mixture by adding it to ice-cold 10% HCl (20 mL).
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Washing: Combine the organic layers and wash with water (20 mL) and then with brine solution (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted phenol.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the proposed domino reaction mechanism for the [4+2] cycloaromatization.
Method
Application Notes and Protocols: Phenol Annulation Using 4,4-Bis(methylthio)but-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction Phenolic structures are fundamental motifs in a vast array of pharmaceuticals, natural products, and functional materials. The development of e...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic structures are fundamental motifs in a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and regioselective methods for the synthesis of substituted phenols is therefore a cornerstone of modern organic chemistry. This document details the application of 4,4-Bis(methylthio)but-3-en-2-one as a versatile building block in phenol annulation reactions. Specifically, it focuses on the [4+2] cycloaromatization with active methylene ketones, a powerful strategy for the construction of diverse phenolic compounds. This method offers high yields and excellent control over the substitution pattern of the resulting phenol ring, making it a valuable tool for synthetic chemists.[1][2]
Reaction Principle
The core of this methodology lies in a base-induced [4C + 2C] cycloaromatization reaction. 4,4-Bis(methylthio)but-3-en-2-one serves as the four-carbon component, while an active methylene ketone provides the two-carbon unit. The reaction proceeds through a cascade of events initiated by the deprotonation of the active methylene compound. The resulting enolate attacks the β-position of the ketene dithioacetal, followed by an intramolecular cyclization and subsequent elimination of methanethiol and water to afford the aromatic phenol product. The regioselectivity of the annulation is a key feature of this reaction.
Applications
The reaction of 4,4-Bis(methylthio)but-3-en-2-one with a variety of cyclic and acyclic active methylene ketones allows for the synthesis of a wide range of phenolic frameworks. This includes the preparation of:
Dihydroindan derivatives
Tetrahydronaphthalene derivatives and their higher homologues
Dihydro/octahydrophenanthrenes
Anthracene derivatives
Heteroannulated analogues
The ability to construct these complex polycyclic systems in a straightforward manner highlights the synthetic utility of this method in drug discovery and materials science.[1][2]
Data Presentation
The following tables summarize the scope and yields of the phenol annulation reaction between 4,4-Bis(methylthio)but-3-en-2-one and various active methylene ketones, as reported in the literature.
Data sourced from The Journal of Organic Chemistry, 2002, 67(15), 5398-5401.
Experimental Protocols
General Procedure for the [4+2] Cycloaromatization
This protocol provides a general method for the synthesis of substituted phenols via the reaction of 4,4-bis(methylthio)but-3-en-2-one with active methylene ketones.
Materials:
4,4-Bis(methylthio)but-3-en-2-one
Active methylene ketone (e.g., cyclohexanone)
Potassium tert-butoxide (t-BuOK)
Dry tert-butanol (t-BuOH)
Anhydrous tetrahydrofuran (THF)
Hydrochloric acid (1N)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Ethyl acetate (EtOAc)
Hexane
Procedure:
To a stirred solution of potassium tert-butoxide (2.2 mmol) in dry tert-butanol (10 mL) under a nitrogen atmosphere, a solution of the active methylene ketone (2.0 mmol) in dry THF (5 mL) is added dropwise at room temperature.
The resulting mixture is stirred for 30 minutes.
A solution of 4,4-bis(methylthio)but-3-en-2-one (2.0 mmol) in dry THF (5 mL) is then added dropwise to the reaction mixture.
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
After completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature and quenched by the addition of 1N HCl (10 mL).
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired phenol.
Note: The reaction conditions, particularly the base and solvent, may be optimized for different substrates to achieve higher yields.
Visualizations
The following diagrams illustrate the reaction mechanism and a general workflow for the experimental procedure.
Caption: Reaction mechanism for the [4+2] cycloaromatization.
Caption: A typical experimental workflow for phenol synthesis.
The Versatility of 4,4-Bis(methylthio)but-3-en-2-one in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: 4,4-Bis(methylthio)but-3-en-2-one, an α-oxoketene dithioacetal, serves as a versatile and highly reactive three-carbon building block in organ...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4,4-Bis(methylthio)but-3-en-2-one, an α-oxoketene dithioacetal, serves as a versatile and highly reactive three-carbon building block in organic synthesis. Its unique structural feature, possessing two electrophilic centers at C-2 and C-4 and a nucleophilic center at C-3, allows for a diverse range of cyclization reactions with various binucleophiles. This reactivity profile makes it an invaluable precursor for the synthesis of a wide array of five- and six-membered heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, pyrimidines, and pyridines using 4,4-bis(methylthio)but-3-en-2-one as a key starting material.
I. Synthesis of Pyrazoles
The reaction of 4,4-bis(methylthio)but-3-en-2-one with hydrazine derivatives provides a direct and efficient route to substituted pyrazoles. The reaction proceeds via an initial nucleophilic attack of the hydrazine at the C-4 position, followed by an intramolecular cyclization and elimination of methyl mercaptan and water.
General Reaction Scheme:
Caption: General synthesis of pyrazoles from 4,4-bis(methylthio)but-3-en-2-one.
Experimental Protocol: Synthesis of 3-Methyl-5-(methylthio)-1H-pyrazole
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-bis(methylthio)but-3-en-2-one (1.0 eq.) in ethanol.
Addition of Reagent: Add hydrazine hydrate (1.2 eq.) dropwise to the solution at room temperature.
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-methyl-5-(methylthio)-1H-pyrazole.
II. Synthesis of Pyrimidines
Pyrimidines, a core structure in numerous bioactive compounds, can be readily synthesized from 4,4-bis(methylthio)but-3-en-2-one by reaction with various amidine derivatives. The reaction involves a [3+3] annulation strategy where the α-oxoketene dithioacetal acts as the three-carbon electrophilic component.
General Reaction Scheme:
Caption: General synthesis of pyrimidines from 4,4-bis(methylthio)but-3-en-2-one.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-(methylthio)pyrimidine
Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal (2.0 eq.) in absolute ethanol, add guanidine hydrochloride (1.1 eq.).
Addition of Reagent: To the above mixture, add a solution of 4,4-bis(methylthio)but-3-en-2-one (1.0 eq.) in ethanol.
Reaction Conditions: Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
Work-up: After cooling to room temperature, neutralize the reaction mixture with acetic acid and remove the solvent under reduced pressure.
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-4-methyl-6-(methylthio)pyrimidine.
III. Synthesis of Pyridines
The synthesis of substituted pyridines from 4,4-bis(methylthio)but-3-en-2-one can be achieved through its reaction with active methylene compounds, such as malononitrile, in the presence of a base. This reaction typically proceeds through a series of condensation and cyclization steps.
General Reaction Scheme:
Caption: General synthesis of pyridines from 4,4-bis(methylthio)but-3-en-2-one.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-methyl-6-(methylthio)pyridine
Reaction Setup: In a flask, dissolve 4,4-bis(methylthio)but-3-en-2-one (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
Addition of Base: Add a catalytic amount of a base, such as piperidine or triethylamine.
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-50 °C) and monitor by TLC.
Work-up: Once the reaction is complete, the product often precipitates from the reaction mixture. Filter the solid and wash with cold ethanol.
Purification: The collected solid can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the synthesis of various heterocyclic compounds from 4,4-bis(methylthio)but-3-en-2-one and its close analogs.
Note: The yields are indicative and may vary depending on the specific substrate and reaction conditions. The provided references are representative examples from the literature.
Conclusion
4,4-Bis(methylthio)but-3-en-2-one is a readily accessible and highly versatile synthon for the construction of a diverse range of heterocyclic systems. The straightforward reaction pathways, generally good to excellent yields, and the ability to introduce a variety of substituents make it an attractive starting material for medicinal chemists and researchers in drug discovery. The protocols outlined in this document provide a solid foundation for the exploration of its synthetic potential in generating novel heterocyclic libraries for biological screening and lead optimization.
Application Notes and Protocols: 4,4-Bis(methylthio)but-3-en-2-one as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 4,4-bis(methylthio)but-3-en-2-one as a versatile Michael acceptor in organic synt...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,4-bis(methylthio)but-3-en-2-one as a versatile Michael acceptor in organic synthesis. The document details its chemical properties, reactivity, and application in the construction of various organic scaffolds, including heterocyclic systems. Detailed experimental protocols for its synthesis and representative Michael addition reactions are also provided.
Application Notes
Chemical Properties and Reactivity
4,4-Bis(methylthio)but-3-en-2-one, a member of the α-oxo ketene dithioacetal class of compounds, is a potent 1,3-dielectrophilic building block. The presence of the electron-withdrawing ketone group in conjugation with the carbon-carbon double bond renders the β-carbon electrophilic and susceptible to nucleophilic attack. This electronic arrangement makes it an excellent Michael acceptor. The two primary electrophilic centers are the carbonyl carbon (C-2) and the β-carbon (C-4) of the butenone chain.
Role as a Michael Acceptor
In a typical Michael addition reaction, a nucleophile (the Michael donor) attacks the β-carbon of 4,4-bis(methylthio)but-3-en-2-one (the Michael acceptor). This thermodynamically controlled 1,4-conjugate addition leads to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. The reaction is typically initiated by the generation of a carbanion or another suitable nucleophile, which then adds to the electron-deficient double bond. The resulting enolate is subsequently protonated to yield the final 1,4-addition product.
The general mechanism for the Michael addition is depicted below:
Caption: General mechanism of Michael addition to 4,4-bis(methylthio)but-3-en-2-one.
Application in Heterocycle Synthesis
The 1,3-dielectrophilic nature of 4,4-bis(methylthio)but-3-en-2-one allows for its use in annulation reactions with various dinucleophiles to construct a wide array of heterocyclic compounds. For instance, reaction with hydrazine derivatives leads to the formation of pyrazoles.[1] This reactivity provides a straightforward route to functionalized heterocyclic systems that are of interest in medicinal chemistry and materials science.
Experimental Protocols
Protocol 1: Synthesis of 4,4-Bis(methylthio)but-3-en-2-one
This protocol is adapted from the literature and provides a method for the synthesis of the title compound from readily available starting materials.[1]
Materials:
Acetone
Carbon disulfide
Methyl iodide
Sodium tert-butoxide
Anhydrous diethyl ether
Procedure:
To a stirred solution of sodium tert-butoxide in anhydrous diethyl ether, add acetone dropwise at 0 °C.
After stirring for 30 minutes, add carbon disulfide dropwise at the same temperature.
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Cool the mixture back to 0 °C and add methyl iodide dropwise.
Continue stirring at room temperature overnight.
Quench the reaction with water and extract the product with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4,4-bis(methylthio)but-3-en-2-one.
Protocol 2: Michael Addition of a Carbon Nucleophile (Representative)
The following is a representative protocol for the Michael addition of a carbon nucleophile to an α-oxo ketene dithioacetal, adapted from a procedure for a similar substrate.
Reaction: Michael addition of nitromethane to an α-alkenoylketene dithioacetal catalyzed by L-proline.[2]
Materials:
4,4-Bis(methylthio)but-3-en-2-one
Nitromethane
L-proline
Solvent (e.g., Dichloromethane)
Procedure:
To a solution of 4,4-bis(methylthio)but-3-en-2-one (1.0 mmol) in the chosen solvent, add nitromethane (1.2 mmol).
Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel to yield the Michael adduct.
Protocol 3: Synthesis of a Pyrazole Derivative
This protocol describes the synthesis of a pyrazole derivative from 4,4-bis(methylthio)but-3-en-2-one, demonstrating its utility in heterocycle synthesis.[1]
Reaction: Synthesis of 3-methyl-4-(methylthio)pyrazole.
Materials:
4,4-Bis(methylthio)but-3-en-2-one
Hydrazine hydrate
Ethanol
Procedure:
Dissolve 4,4-bis(methylthio)but-3-en-2-one (1.0 mmol) in ethanol.
Add hydrazine hydrate (1.1 mmol) to the solution.
Reflux the reaction mixture and monitor by TLC.
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 3-methyl-4-(methylthio)pyrazole.
Data Presentation
Table 1: Representative Michael Addition Reactions with α-Oxo Ketene Dithioacetals
Application Notes and Protocols for 4,4-Bis(methylthio)but-3-en-2-one in Catalytic Syntheses
For Researchers, Scientists, and Drug Development Professionals Introduction: 4,4-Bis(methylthio)but-3-en-2-one is a versatile organic compound that serves as a valuable building block in a variety of chemical transforma...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4,4-Bis(methylthio)but-3-en-2-one is a versatile organic compound that serves as a valuable building block in a variety of chemical transformations. While not a catalyst itself, its unique electronic and structural features, characterized by two electrophilic centers, make it an excellent substrate and precursor in several catalyzed reactions.[1] This document provides detailed application notes and experimental protocols for key catalytic reactions involving 4,4-Bis(methylthio)but-3-en-2-one and its derivatives, highlighting its utility in the synthesis of complex heterocyclic molecules and other valuable organic compounds.
Application Note 1: Rhodium-Catalyzed Synthesis of β-Amino-α,β-unsaturated Ketones
Overview:
4,4-Bis(methylthio)but-3-en-2-one serves as a key reactant in the rhodium(II)-catalyzed synthesis of functionalized β-amino-α,β-unsaturated ketones. This reaction proceeds through the formation of an α-imino rhodium carbene from a 1-sulfonyl-1,2,3-triazole, which then reacts with the dithioacetal moiety of 4,4-bis(methylthio)but-3-en-2-one. A subsequent rearrangement yields the desired product, which can be further transformed into valuable 2-methylthiopyrrole derivatives.[2]
Reaction Scheme:
Caption: Rhodium-catalyzed reaction pathway.
Significance:
The resulting β-amino-α,β-unsaturated ketones are important intermediates in organic synthesis. Their subsequent conversion to 2-methylthiopyrroles provides access to a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science.[2]
Experimental Protocol: Synthesis of β-Amino-α,β-unsaturated Ketones[2]
Materials:
1-Sulfonyl-1,2,3-triazole derivative
4,4-Bis(methylthio)but-3-en-2-one
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
1,2-Dichloroethane (DCE), anhydrous
Nitrogen gas
Standard glassware for organic synthesis
Procedure:
To a solution of the 1-sulfonyl-1,2,3-triazole (0.2 mmol) and 4,4-bis(methylthio)but-3-en-2-one (0.3 mmol) in anhydrous 1,2-dichloroethane (2 mL) is added Rh₂(OAc)₄ (1 mol %).
The reaction mixture is stirred at 80 °C under a nitrogen atmosphere for the time specified in the data table below.
Upon completion, the reaction mixture is cooled to room temperature.
The solvent is removed under reduced pressure.
The residue is purified by flash chromatography on silica gel to afford the desired β-amino-α,β-unsaturated ketone.
Quantitative Data:
Entry
1-Sulfonyl-1,2,3-triazole (R¹)
Product
Yield (%)
1
1-Tosyl-4-phenyl-1H-1,2,3-triazole
3ag
65
2
1-Tosyl-4-methyl-1H-1,2,3-triazole
3bg
68
Application Note 2: Precursor for Palladium-Catalyzed Heck Reactions
Overview:
While 4,4-bis(methylthio)but-3-en-2-one is not directly used in the Heck reaction, its brominated derivative, 3-bromo-4,4-bis(methylthio)but-3-en-2-one, serves as a substrate in visible-light-driven, palladium-catalyzed Heck reactions with styrenes. This transformation allows for the synthesis of functionalized 1,3-dienes.
Workflow Diagram:
Caption: Synthesis workflow for 1,3-dienes.
Significance:
This methodology provides a route to complex conjugated diene systems, which are important structural motifs in natural products and organic materials. The use of visible light offers a greener and more sustainable approach to this classic carbon-carbon bond-forming reaction.
Experimental Protocol: Synthesis of 3-Bromo-4,4-bis(methylthio)but-3-en-2-one[3]
Materials:
4,4-Bis(methylthio)but-3-en-2-one
N-Bromosuccinimide (NBS)
Carbon tetrachloride (CCl₄)
Standard glassware for organic synthesis
Procedure:
A solution of 4,4-bis(methylthio)but-3-en-2-one in carbon tetrachloride is prepared.
N-Bromosuccinimide is added portion-wise to the solution at room temperature.
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
The mixture is filtered to remove succinimide.
The filtrate is concentrated under reduced pressure.
The crude product is purified by column chromatography to yield 3-bromo-4,4-bis(methylthio)but-3-en-2-one.
In a Schlenk tube, 3-bromo-4,4-bis(methylthio)but-3-en-2-one (1.0 equiv), the styrene derivative (1.2 equiv), Pd(OAc)₂ (5 mol %), and PPh₃ (10 mol %) are combined.
Degassed acetonitrile and triethylamine (2.0 equiv) are added.
The reaction vessel is sealed and irradiated with a blue LED light source at room temperature for 12 hours.
After the reaction is complete, the mixture is diluted with a suitable organic solvent and washed with water.
The organic layer is dried over anhydrous sodium sulfate and concentrated.
The residue is purified by column chromatography to afford the 1,3-diene product.
Application Note 3: Synthesis of Polysubstituted Pyridines
Overview:
Derivatives of 4,4-bis(methylthio)but-3-en-2-one, such as 3-acetyl-4,4-bis(methylthio)but-3-en-2-one, are employed in the synthesis of polysubstituted pyridines. These reactions typically involve condensation with a cyanoacetamide or a similar active methylene compound in the presence of a base, followed by acid-catalyzed cyclization.[3]
Logical Relationship Diagram:
Caption: Logical flow for pyridine synthesis.
Significance:
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals. This synthetic route provides a straightforward method for accessing highly functionalized pyridines, which can be further elaborated to generate diverse chemical libraries for drug discovery.
General Experimental Protocol for Pyridine Synthesis[4]
The 3-acetyl-4,4-bis(methylthio)but-3-en-2-one derivative and the cyano-compound are dissolved in a suitable solvent.
A base is added to the mixture, and it is stirred at an appropriate temperature (e.g., reflux) until the initial condensation is complete.
The reaction is then cooled, and an acid is added to facilitate the cyclization and aromatization to the pyridine ring.
The reaction mixture is worked up by extraction and purified by crystallization or column chromatography to yield the polysubstituted pyridine.
Note: Specific quantitative data for this reaction was not available in the provided search results. The yields are generally reported as good to high.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on specific laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.
Application Notes and Protocols: 4,4-Bis(methylthio)but-3-en-2-one as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 4,4-Bis(methylthio)but-3-en-2-one as a versatile building block for the synthesis...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,4-Bis(methylthio)but-3-en-2-one as a versatile building block for the synthesis of various heterocyclic compounds with potential pharmaceutical applications. Detailed experimental protocols and data are provided for the synthesis of key pharmaceutical intermediates and representative heterocyclic scaffolds.
Introduction
4,4-Bis(methylthio)but-3-en-2-one is a commercially available ketene dithioacetal that serves as a valuable C4 synthon in organic synthesis. Its unique structural features, including a reactive enone system and two labile methylthio groups, allow for a diverse range of chemical transformations. This document highlights its application as a precursor to a key intermediate in the synthesis of the anti-epileptic drug Tiagabine, as well as its use in the construction of fundamental heterocyclic systems such as pyrazoles, pyridines, and pyrimidines, which are prevalent in many pharmaceutical agents.
Precursor to a Key Intermediate for Tiagabine Synthesis
The anti-epileptic drug Tiagabine, (R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]piperidine-3-carboxylic acid, is a potent GABA uptake inhibitor. A key intermediate in its synthesis is a 4,4-bis(3-methyl-2-thienyl)butenyl derivative. While direct use of 4,4-bis(methylthio)but-3-en-2-one is not explicitly detailed in the primary literature for the synthesis of the final drug, its structural similarity to the core of the Tiagabine sidechain makes it a highly relevant starting material for the synthesis of the key bis(thienyl) intermediate. The following proposed synthetic pathway involves a crucial double nucleophilic substitution of the methylthio groups with a thienyl Grignard reagent.
Proposed Synthetic Pathway to Tiagabine Intermediate
The logical relationship for the proposed synthesis is outlined below:
Caption: Proposed synthesis of a key Tiagabine intermediate.
Experimental Protocol: Synthesis of 4-Bromo-1,1-bis(3-methyl-2-thienyl)-1-butene
This protocol is a multi-step synthesis starting from 4,4-bis(methylthio)but-3-en-2-one.
Step 1: Synthesis of 4,4-Bis(3-methyl-2-thienyl)but-3-en-2-one
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.2 eq). Add a small crystal of iodine and gently heat to activate the magnesium. Add a solution of 2-bromo-3-methylthiophene (2.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Once the reaction starts, add the remaining solution at a rate to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
Grignard Reaction: Cool the freshly prepared 3-methyl-2-thienylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 4,4-bis(methylthio)but-3-en-2-one (1.0 eq) in anhydrous THF dropwise with vigorous stirring.
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,4-bis(3-methyl-2-thienyl)but-3-en-2-one.
Step 2: Reduction to 4,4-Bis(3-methyl-2-thienyl)but-3-en-2-ol
Reduction: Dissolve the 4,4-bis(3-methyl-2-thienyl)but-3-en-2-one (1.0 eq) in methanol in a round-bottom flask. Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
Work-up: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Quench the reaction by the addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.
Step 3: Halogenation to 4-Bromo-1,1-bis(3-methyl-2-thienyl)-1-butene
Halogenation: Dissolve the crude 4,4-bis(3-methyl-2-thienyl)but-3-en-2-ol (1.0 eq) in anhydrous diethyl ether and cool to 0 °C. Add phosphorus tribromide (0.5 eq) dropwise with stirring.
Work-up: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours. Pour the reaction mixture onto ice and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene.
Step
Product
Starting Material
Reagents
Solvent
Yield (%)
1
4,4-Bis(3-methyl-2-thienyl)but-3-en-2-one
4,4-Bis(methylthio)but-3-en-2-one
Mg, 2-bromo-3-methylthiophene
THF
65-75 (estimated)
2
4,4-Bis(3-methyl-2-thienyl)but-3-en-2-ol
4,4-Bis(3-methyl-2-thienyl)but-3-en-2-one
Sodium borohydride
Methanol
90-95 (crude)
3
4-Bromo-1,1-bis(3-methyl-2-thienyl)-1-butene
4,4-Bis(3-methyl-2-thienyl)but-3-en-2-ol
Phosphorus tribromide
Diethyl ether
70-80 (estimated)
Synthesis of Substituted Pyrazoles
Pyrazoles are a class of heterocyclic compounds that are core components of numerous pharmaceuticals, including the anti-inflammatory drug celecoxib. 4,4-Bis(methylthio)but-3-en-2-one can serve as a 1,3-dielectrophilic synthon for the construction of the pyrazole ring through condensation with hydrazine derivatives.
General Reaction Scheme for Pyrazole Synthesis
The workflow for the synthesis of pyrazoles is as follows:
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-5-(methylthio)-1H-pyrazole
Reaction Setup: In a round-bottom flask, dissolve 4,4-bis(methylthio)but-3-en-2-one (1.0 eq) in ethanol.
Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 25 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired pyrazole.
Reactant 1
Reactant 2
Solvent
Conditions
Product
Yield (%)
4,4-Bis(methylthio)but-3-en-2-one
Hydrazine Hydrate
Ethanol
Reflux, 4-6 h
3-Methyl-5-(methylthio)-1H-pyrazole
70-85
4,4-Bis(methylthio)but-3-en-2-one
Phenylhydrazine
Acetic Acid
Reflux, 6-8 h
3-Methyl-5-(methylthio)-1-phenyl-1H-pyrazole
65-80
Synthesis of Substituted Pyridines
The pyridine scaffold is a fundamental structural motif in a vast number of pharmaceuticals. 4,4-Bis(methylthio)but-3-en-2-one can be utilized in pyridine synthesis through various cyclocondensation strategies, such as the Hantzsch pyridine synthesis or related methods, by reacting with an ammonia source and a compound containing an active methylene group.
General Reaction Scheme for Pyridine Synthesis
The logical flow for a multicomponent pyridine synthesis is shown below:
Caption: Multicomponent synthesis of pyridines.
Experimental Protocol: Synthesis of Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyridine-3-carboxylate
Reaction Setup: In a round-bottom flask, combine 4,4-bis(methylthio)but-3-en-2-one (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.
Reaction: Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and add water to the residue to induce precipitation.
Purification: Wash the crude solid with cold ethanol and dry under vacuum to obtain the purified pyridine derivative.
Pyrimidines are another class of heterocycles of immense pharmaceutical importance, forming the core of many drugs, including antivirals and anticancer agents. 4,4-Bis(methylthio)but-3-en-2-one, as a 1,3-dielectrophile, can react with urea or thiourea to form pyrimidine derivatives.
General Reaction Scheme for Pyrimidine Synthesis
The synthetic pathway to pyrimidines is illustrated below:
Caption: Synthesis of pyrimidines from 4,4-bis(methylthio)but-3-en-2-one.
Experimental Protocol: Synthesis of 4-Methyl-6-(methylthio)pyrimidin-2(1H)-one
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.1 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
Addition of Reactants: To the sodium ethoxide solution, add urea (1.0 eq) and stir until dissolved. Then, add a solution of 4,4-bis(methylthio)but-3-en-2-one (1.0 eq) in absolute ethanol dropwise.
Reaction: Reflux the reaction mixture for 12-18 hours.
Work-up: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure. Add water to the residue, and collect the precipitated solid by filtration.
Purification: Wash the solid with water and then with a small amount of cold ethanol. Dry the product under vacuum.
Reactant 1
Reactant 2
Base
Solvent
Conditions
Product
Yield (%)
4,4-Bis(methylthio)but-3-en-2-one
Urea
Sodium Ethoxide
Ethanol
Reflux, 12-18 h
4-Methyl-6-(methylthio)pyrimidin-2(1H)-one
55-70
4,4-Bis(methylthio)but-3-en-2-one
Thiourea
Sodium Ethoxide
Ethanol
Reflux, 10-16 h
4-Methyl-6-(methylthio)pyrimidine-2(1H)-thione
60-75
Conclusion
4,4-Bis(methylthio)but-3-en-2-one is a highly adaptable and valuable precursor for the synthesis of a variety of pharmaceutically relevant compounds. Its ability to participate in diverse cyclization and substitution reactions makes it an important tool for medicinal chemists and drug development professionals. The protocols outlined in these notes provide a foundation for the exploration of this versatile building block in the discovery and development of new therapeutic agents. Further research into the scope and limitations of these reactions is encouraged to fully exploit the synthetic potential of this compound.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Reaction Conditions for 4,4-Bis(methylthio)but-3-en-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of reaction conditions for 4,4-Bis(methylthio)but-3-en-2-on...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of reaction conditions for 4,4-Bis(methylthio)but-3-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4,4-Bis(methylthio)but-3-en-2-one?
A1: The most common and direct synthesis involves a three-component reaction starting from butan-2-one. The ketone is first deprotonated with a strong base to form an enolate, which then reacts with carbon disulfide. The resulting dithioate intermediate is subsequently S-methylated using methyl iodide to yield the final product.
Q2: What are the key challenges in the synthesis of 4,4-Bis(methylthio)but-3-en-2-one?
A2: The primary challenges include controlling the regioselectivity of the initial deprotonation of the unsymmetrical butan-2-one, preventing the formation of side products, and ensuring the complete methylation of the dithioate intermediate.
Q3: How can I purify the final product?
A3: Column chromatography is a widely used and effective method for the purification of 4,4-Bis(methylthio)but-3-en-2-one. A typical eluent system is a mixture of ethyl acetate and hexanes.
Q4: What are the common side products in this reaction?
A4: A potential side product is a 1,3-dithietane derivative, which can form from the dimerization of the intermediate dithioate. The formation of this byproduct can be influenced by the reaction conditions.
Troubleshooting Guide
Low or No Product Yield
Potential Cause
Troubleshooting Steps
Incomplete Enolate Formation
- Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., NaH, LDA).- Use an anhydrous aprotic solvent (e.g., THF, DMF) to prevent quenching of the enolate.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Inefficient Reaction with Carbon Disulfide
- Ensure carbon disulfide is freshly distilled and used in slight excess.- Maintain a low reaction temperature during the addition of carbon disulfide to prevent its evaporation and side reactions.
Incomplete Methylation
- Use at least two equivalents of a reactive methylating agent like methyl iodide.- Allow sufficient reaction time for the methylation to go to completion. Monitor the reaction by TLC.
Decomposition of Product
- Avoid excessive heat during workup and purification as β-keto ketene dithioacetals can be thermally sensitive.- Use a mild workup procedure, for example, quenching with a saturated aqueous solution of ammonium chloride.
Formation of Multiple Products (Isomers)
Potential Cause
Troubleshooting Steps
Lack of Regiocontrol in Enolate Formation
- To favor the kinetic enolate (deprotonation at the less substituted α-carbon), use a bulky, strong base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C).- To favor the thermodynamic enolate (deprotonation at the more substituted α-carbon), use a smaller, strong base like sodium hydride (NaH) at a slightly higher temperature (e.g., 0 °C to room temperature) to allow for equilibration.
Experimental Protocols
Synthesis of 4,4-Bis(methylthio)but-3-en-2-one
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
Butan-2-one
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Lithium Diisopropylamide (LDA) solution
Carbon Disulfide (CS₂)
Methyl Iodide (CH₃I)
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Caption: Experimental workflow for the synthesis of 4,4-Bis(methylthio)but-3-en-2-one.
Caption: Troubleshooting logic for low or no product yield.
Optimization
Side reactions and byproducts in "4,4-Bis(methylthio)but-3-en-2-one" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Bis(methylthio)but-3-en-...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Bis(methylthio)but-3-en-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4,4-Bis(methylthio)but-3-en-2-one, which is typically prepared via the reaction of acetylacetone with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide.
Diagram of Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield or impurity issues.
Observed Problem
Potential Cause
Recommended Solution
Low or No Product Yield
Incomplete deprotonation of acetylacetone.
Use a sufficiently strong and non-nucleophilic base such as sodium hydride or potassium tert-butoxide. Ensure the base is fresh and dry.
Ineffective alkylation.
Ensure methyl iodide is added after the formation of the dithiocarboxylate intermediate. Check the quality of the methyl iodide.
Product decomposition during workup or purification.
Avoid excessive heat during solvent removal. Use column chromatography with a neutral stationary phase (e.g., silica gel) and a non-polar to moderately polar eluent system.
Formation of a Viscous, Dark Brown Oil
Self-condensation of acetylacetone.
This is a common side reaction catalyzed by bases. Maintain a low reaction temperature (e.g., 0-10 °C) during the initial deprotonation and reaction with carbon disulfide. Add acetylacetone slowly to the base.
Presence of Nitrogen-Containing Impurities
Use of an amine base (e.g., triethylamine, ammonia).
Acetylacetone can react with amine bases to form enamines or other condensation products. It is highly recommended to use non-nucleophilic bases like metal hydrides or alkoxides.
Unreacted Acetylacetone in Product
Insufficient amount of base or incomplete reaction.
Use at least two equivalents of base to ensure complete deprotonation of the active methylene group of acetylacetone. Allow for sufficient reaction time for the formation of the dithiocarboxylate intermediate before adding methyl iodide.
Product is a Mixture of Mono- and Di-methylated Species
Incomplete methylation.
Use a slight excess of methyl iodide (at least 2 equivalents) to ensure complete methylation of the dithiolate intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 4,4-Bis(methylthio)but-3-en-2-one?
A1: The synthesis is a three-step process:
Deprotonation: A strong base removes a proton from the active methylene group (the CH₂ group) of acetylacetone to form an enolate.
Nucleophilic Addition: The enolate attacks the carbon of carbon disulfide (CS₂) to form a dithiocarboxylate salt intermediate.
Alkylation: The dithiocarboxylate intermediate is then S-alkylated twice with methyl iodide to yield the final product, 4,4-Bis(methylthio)but-3-en-2-one.
Diagram of the General Reaction Pathway
Caption: Main reaction pathway and major side reactions.
Q2: What is the most critical side reaction to control during this synthesis?
A2: The base-catalyzed self-condensation of acetylacetone (an aldol condensation) is a significant side reaction that can lead to the formation of polymeric, tar-like byproducts, which can drastically reduce the yield and complicate purification. To minimize this, it is crucial to maintain a low reaction temperature and use a strong, non-nucleophilic base.
Q3: Can I use an amine base like triethylamine?
A3: It is not recommended. Acetylacetone can react with primary or secondary amines (and ammonia) to form enamine byproducts. While tertiary amines are less likely to form stable enamines, they are often not strong enough to efficiently deprotonate acetylacetone for the desired reaction, leading to low yields.
Q4: How can I purify the final product?
A4: 4,4-Bis(methylthio)but-3-en-2-one is a solid at room temperature. After an aqueous workup to remove inorganic salts, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) or by column chromatography on silica gel using a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes).
Q5: What are the key safety precautions for this synthesis?
A5:
Carbon disulfide (CS₂): Highly flammable, volatile, and toxic. Handle only in a well-ventilated fume hood.
Methyl iodide (CH₃I): Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
Strong bases (e.g., NaH, KOtBu): Corrosive and/or pyrophoric. Handle with care, ensuring exclusion of moisture.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 4,4-Bis(methylthio)but-3-en-2-one.
Materials:
Acetylacetone (1.0 eq)
Sodium hydride (60% dispersion in mineral oil, 2.2 eq)
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.
Reaction with Base: Anhydrous THF is added to the flask, followed by the careful addition of sodium hydride. The suspension is cooled to 0 °C in an ice bath.
Formation of the Enolate: Acetylacetone is dissolved in a small amount of anhydrous THF and added dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred at this temperature for an additional 30 minutes.
Formation of the Dithiocarboxylate: Carbon disulfide is added dropwise to the reaction mixture at 0 °C. The color of the reaction mixture typically changes to a deep red or orange. The mixture is stirred at 0 °C for 1 hour.
Alkylation: Methyl iodide is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford 4,4-Bis(methylthio)but-3-en-2-one as a solid.
Disclaimer: This protocol is for informational purposes only. All chemical reactions should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Troubleshooting
Improving yields of reactions with "4,4-Bis(methylthio)but-3-en-2-one"
Welcome to the technical support center for reactions involving 4,4-Bis(methylthio)but-3-en-2-one. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for reactions involving 4,4-Bis(methylthio)but-3-en-2-one. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of 4,4-Bis(methylthio)but-3-en-2-one?
4,4-Bis(methylthio)but-3-en-2-one is a versatile building block in organic synthesis. Its reactivity is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. The two methylthio groups enhance the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack.[1] Following nucleophilic addition, one of the methylthio groups can act as a good leaving group, which is a key step in the synthesis of various heterocyclic compounds.[1]
Q2: What are the common applications of this reagent?
It is frequently used in the synthesis of heterocyclic compounds. For example, it serves as a synthetic equivalent of a 1,3-dicarbonyl compound in reactions with hydrazines to form pyrazoles.[1][2] It is also utilized in the synthesis of pyrazolo-pyrimidinones and other complex molecules.[3]
Q3: How should I store 4,4-Bis(methylthio)but-3-en-2-one?
While specific storage conditions should be confirmed with the supplier, similar reagents are typically stored in a cool, dry, and well-ventilated area away from incompatible substances.
Troubleshooting Guide
Low or No Yield
Issue: My reaction with 4,4-Bis(methylthio)but-3-en-2-one is resulting in a low yield or no desired product.
Possible Causes and Solutions:
Sub-optimal Base and Solvent Combination: The choice of base and solvent is critical for the deprotonation of the nucleophile and for facilitating the reaction.
Recommendation: For reactions involving Michael addition, strong bases like sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often effective.[1][4] For some syntheses, potassium t-butoxide in THF has also been successfully used.[3] It is advisable to screen different base/solvent combinations to find the optimal conditions for your specific substrate.
Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the stability of intermediates.
Recommendation: Some reactions proceed well at room temperature, while others require heating.[2] For instance, the synthesis of certain pyrazoles is conducted at 85°C.[2] If you are experiencing low yields, consider incrementally increasing the reaction temperature. However, be cautious of potential side reactions at higher temperatures.
Moisture in the Reaction: Many reactions involving strong bases like NaH are sensitive to moisture.
Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the quenching of the base and other reagents.
Purity of Starting Materials: Impurities in 4,4-Bis(methylthio)but-3-en-2-one or the nucleophile can interfere with the reaction.
Recommendation: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before use.
Formation of Side Products
Issue: My reaction is producing significant amounts of unintended side products.
Possible Causes and Solutions:
Regioselectivity Issues: In the synthesis of substituted heterocycles like pyrazoles, the formation of regioisomers can be a major issue. For example, reaction with a substituted hydrazine can lead to a mixture of 1,3- and 1,5-disubstituted pyrazoles.[2]
Recommendation: The regioselectivity can be influenced by the steric and electronic properties of the substituents on the nucleophile. In some cases, using a protecting group strategy can help direct the reaction towards the desired isomer. For instance, using tert-butyl 1-methylhydrazinecarboxylate followed by deprotection has been employed to favor the formation of the 1,5-dimethylpyrazole regioisomer.[2]
Self-Condensation or Polymerization: Under certain basic conditions, the starting materials or intermediates may undergo self-condensation or polymerization.
Recommendation: Try adding the reagents in a different order, or use a slower addition rate for one of the reactants to maintain a low concentration and minimize side reactions. Adjusting the temperature may also be beneficial.
Data on Reaction Conditions
For your convenience, the following tables summarize reaction conditions from various literature sources.
Table 1: Synthesis of 4,4-Bis(methylthio)but-3-en-2-one
Protocol 1: General Procedure for the Synthesis of 4,4-Bis(methylthio)but-3-en-2-one [3]
To a stirred solution of potassium t-butoxide (2 equivalents) in anhydrous THF, add acetone (1 equivalent) while maintaining the temperature below 10 °C.
After stirring for 30 minutes, add carbon disulfide (1 equivalent).
Subsequently, add iodomethane (2 equivalents) and allow the reaction to proceed for 12 hours between 0-20 °C.
After the reaction is complete, proceed with aqueous workup and purification to isolate the product.
Protocol 2: Synthesis of a Pyrazole Derivative [2]
To a solution of the starting amine in DMF, add NaH at room temperature.
Then, add 4,4-bis(methylthio)but-3-en-2-one to the mixture and stir.
Upon completion, the resulting intermediate is isolated.
This intermediate is then reacted with methyl hydrazine in ethanol at 85 °C to yield a mixture of pyrazole regioisomers.
"4,4-Bis(methylthio)but-3-en-2-one" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Bis(methylthio)but-3-en-2-one. Frequent...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Bis(methylthio)but-3-en-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for 4,4-Bis(methylthio)but-3-en-2-one?
A1: To ensure the stability of 4,4-Bis(methylthio)but-3-en-2-one, it is recommended to store the compound at –20°C in amber vials under an inert atmosphere such as nitrogen or argon. This compound is known to degrade upon prolonged exposure to light and moisture. For quality control, periodic analysis by HPLC (e.g., every 6 months) is advised to monitor for potential decomposition products.
Q2: What are the expected degradation products of 4,4-Bis(methylthio)but-3-en-2-one?
A2: Under hydrolytic conditions, 4,4-Bis(methylthio)but-3-en-2-one is expected to degrade. Based on studies of structurally related α-oxo ketene N,S-acetals, the degradation products are pH-dependent.[1][2]
Acidic conditions: Hydrolysis is likely to yield a β-keto thioester.
Basic conditions: Hydrolysis is expected to produce a β-keto amide if an amine is present, or potentially a β-keto acid salt.
General decomposition: Other potential degradation products under various conditions can include thioketones or disulfides.
Q3: My reaction with 4,4-Bis(methylthio)but-3-en-2-one is giving unexpected side products. What could be the cause?
A3: 4,4-Bis(methylthio)but-3-en-2-one is a potent 1,3-dielectrophilic building block, with reactive sites at the carbonyl carbon (C-2) and the β-carbon (C-4). When reacting with dinucleophiles, this reactivity can sometimes lead to the formation of regioisomeric minor products.[3] The reaction's selectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, hard nucleophiles tend to attack the hard electrophilic carbonyl carbon, while soft nucleophiles may attack the soft electrophilic β-carbon.
Troubleshooting Guides
Issue 1: Compound degradation observed during storage or reaction work-up.
Symptom
Possible Cause
Suggested Solution
Appearance of new spots on TLC/LCMS analysis.
Exposure to light or moisture.
Store the compound in amber vials under an inert atmosphere (N₂ or Ar) at -20°C. During reaction work-up, minimize exposure to light and use dry solvents.
Formation of odorous byproducts (e.g., thiols).
Hydrolysis of the dithioacetal group.
Ensure all reaction and work-up steps are performed under anhydrous conditions. If an aqueous work-up is necessary, perform it quickly and at a low temperature.
Issue 2: Low yield or formation of multiple products in reactions with nucleophiles.
Symptom
Possible Cause
Suggested Solution
Incomplete reaction or low yield of the desired product.
Insufficient reactivity of the nucleophile or non-optimal reaction conditions.
Consider using a stronger nucleophile or adjusting the reaction temperature and time. The choice of solvent can also influence reactivity.
Formation of regioisomers or other unexpected side products.
The 1,3-dielectrophilic nature of 4,4-bis(methylthio)but-3-en-2-one allows for multiple reaction pathways.
Modify the reaction conditions to favor the desired regioisomer. For example, changing the solvent polarity or temperature can influence the selectivity of the nucleophilic attack.
Data on Hydrolysis of a Structurally Related Compound
Disclaimer: This data is for a structurally related compound and should be used as a general guide to the potential reactivity of 4,4-Bis(methylthio)but-3-en-2-one under similar conditions.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Compound Stability by HPLC
Standard Preparation: Prepare a stock solution of 4,4-Bis(methylthio)but-3-en-2-one of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
Sample Preparation: At specified time points (e.g., 0, 1, 3, 6 months), retrieve a stored sample of the compound. Prepare a solution of the same concentration as the standard.
HPLC Analysis:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detector at a suitable wavelength (determined by UV-Vis scan).
Injection Volume: 10 µL.
Data Analysis: Compare the peak area of the main compound in the stored sample to that of the initial sample to determine the percentage of degradation. Analyze any new peaks as potential degradation products.
Visualizations
Caption: Potential degradation pathways of 4,4-Bis(methylthio)but-3-en-2-one.
Caption: Workflow for monitoring the stability of 4,4-Bis(methylthio)but-3-en-2-one.
Caption: Relationship between storage, stability, and experimental success.
Technical Support Center: Synthesis of 4,4-Bis(methylthio)but-3-en-2-one
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4,4-Bis(methylthio)but-3-en-2-one. Here you will find troubleshooting advi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4,4-Bis(methylthio)but-3-en-2-one. Here you will find troubleshooting advice for common pitfalls, frequently asked questions, and a detailed experimental protocol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4,4-Bis(methylthio)but-3-en-2-one, which is a type of α-oxo ketene dithioacetal. The general synthetic route involves the reaction of a ketone with carbon disulfide in the presence of a strong base, followed by alkylation with methyl iodide.[1]
Issue ID
Problem Description
Possible Cause(s)
Suggested Solution(s)
SYN-001
Low or no product yield
Incomplete deprotonation of the starting ketone: The base used may not be strong enough or the reaction temperature may be too high, leading to side reactions.
- Use a strong, non-nucleophilic base like sodium tert-butoxide or potassium tert-butoxide. - Ensure anhydrous reaction conditions as the base is highly reactive with water. - Maintain a low reaction temperature (e.g., 0°C) during the initial deprotonation and addition of carbon disulfide to minimize side reactions.
Self-substitution/condensation of the ketone enolate: Under basic conditions, the enolate can react with another molecule of the starting ketone.
- Add the ketone slowly to the base at a low temperature to maintain a low concentration of the enolate. - Ensure rapid trapping of the dithiolate intermediate with the alkylating agent.
Inefficient alkylation: The methylating agent may be old or the reaction may not have been allowed to proceed for a sufficient amount of time.
- Use fresh, high-purity methyl iodide or dimethyl sulfate. - Monitor the reaction by TLC to ensure the complete consumption of the dithiolate intermediate before work-up.
SYN-002
Formation of a complex mixture of byproducts
Reaction of the base with carbon disulfide: Strong bases can react with carbon disulfide to form various sulfur-containing byproducts.
- Add the carbon disulfide slowly to the reaction mixture at a controlled low temperature.
Over-alkylation: Excess methyl iodide can lead to the methylation of other reactive sites on the molecule.
- Use a stoichiometric amount of methyl iodide relative to the dithiolate intermediate. - Add the methyl iodide dropwise and monitor the reaction progress closely.
Reaction with solvent: Protic solvents will quench the strong base and the enolate intermediate.
- Use a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
PUR-001
Difficulty in purifying the product
Oily nature of the product: The product may not crystallize easily, making purification by recrystallization challenging.
- Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a hexane-ethyl acetate gradient).
Thermal instability: The product may decompose during purification if heated for extended periods.
- Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature. - If distillation is used, perform it under reduced pressure to lower the boiling point.
CHAR-001
Incorrect or ambiguous characterization data
Presence of impurities: Even after purification, small amounts of starting materials or byproducts may remain.
- Analyze the product using multiple techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. - Compare the obtained data with literature values.[2]
Isomerization: The double bond in the product can potentially exist as E/Z isomers, which may complicate NMR spectra.
- Analyze the ¹H NMR spectrum for the presence of multiple sets of signals corresponding to different isomers. The coupling constants of the vinylic protons can help in assigning the stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,4-Bis(methylthio)but-3-en-2-one?
A1: The most widely used method is a one-pot synthesis that involves the deprotonation of a suitable ketone (like acetone or acetylacetone) with a strong base, followed by the addition of carbon disulfide to form a dithiolate intermediate, which is then alkylated with methyl iodide.[1]
Q2: Which base is most effective for this synthesis?
A2: Strong, non-nucleophilic bases are preferred to avoid side reactions. Sodium tert-butoxide and potassium tert-butoxide are commonly used and have been shown to be effective. It is crucial to use the base under anhydrous conditions.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Temperature control is critical. The initial deprotonation and reaction with carbon disulfide should be carried out at low temperatures (e.g., 0°C) to minimize side reactions. The stoichiometry of the reagents, especially the alkylating agent, should be carefully controlled to prevent over-alkylation. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. You can track the disappearance of the starting materials and the appearance of the product. A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate.
Q5: What are the storage recommendations for 4,4-Bis(methylthio)but-3-en-2-one?
A5: The compound should be stored in a cool, dry place, preferably in a tightly sealed container under an inert atmosphere to prevent degradation.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of α-aroyl ketene dithioacetals, which can be adapted for 4,4-Bis(methylthio)but-3-en-2-one by using an appropriate starting ketone. This protocol is based on a general procedure for the synthesis of similar compounds.
Materials and Reagents:
Starting ketone (e.g., Acetophenone for an α-aroyl ketene dithioacetal)
Sodium tert-butoxide
Carbon disulfide (CS₂)
Methyl iodide (CH₃I)
Anhydrous tetrahydrofuran (THF)
Ice-cold water
Saturated brine solution
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexane and Ethyl acetate for chromatography
Procedure:
To a stirred solution of the starting ketone (10 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere at 0°C, add sodium tert-butoxide (22 mmol) portion-wise.
Stir the mixture at 0°C for 30 minutes.
Slowly add carbon disulfide (12 mmol) to the reaction mixture at 0°C. The color of the reaction mixture will typically change to a deep red or brown.
Continue stirring at 0°C for an additional 1-2 hours.
Add methyl iodide (25 mmol) dropwise to the mixture at 0°C.
Allow the reaction to warm to room temperature and stir for 5-8 hours, monitoring the progress by TLC.
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with saturated brine solution (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4,4-bis(methylthio)but-3-en-2-one.
Characterization Data for a Representative α-Aroyl Ketene Dithioacetal (from a substituted acetophenone):
Removal of impurities from "4,4-Bis(methylthio)but-3-en-2-one"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Bis(methylthio)but-3-en-2-one. The info...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Bis(methylthio)but-3-en-2-one. The information is designed to address common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4,4-Bis(methylthio)but-3-en-2-one?
The most common method for synthesizing 4,4-Bis(methylthio)but-3-en-2-one, a type of ketene dithioacetal, involves a three-step, one-pot reaction.[1][2] This process typically starts with the deprotonation of a suitable active methylene compound, such as acetylacetone or ethyl acetoacetate, using a strong base.[3][4][5][6][7] This is followed by a reaction with carbon disulfide (CS₂) to form a dithiocarboxylate intermediate. The final step is the S-alkylation of this intermediate with two equivalents of an alkylating agent, such as methyl iodide (CH₃I), to yield the desired product.
Q2: My reaction yield is very low. What are the possible causes?
Low yields can stem from several factors:
Insufficiently strong base: The initial deprotonation step is critical. If the base used is not strong enough to completely deprotonate the starting material, the reaction will not proceed to completion.
Reaction temperature: The reaction is often carried out at low temperatures (e.g., 0°C) to control exothermic reactions and minimize side products. Deviation from the optimal temperature can impact the yield.
Moisture in reagents or solvents: The presence of water can quench the strong base and interfere with the reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
Purity of starting materials: Impurities in the starting ketone, carbon disulfide, or methyl iodide can lead to unwanted side reactions and a lower yield of the desired product.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
Common impurities may include:
Unreacted starting materials: Incomplete reaction can leave residual acetylacetone or ethyl acetoacetate.
Mono-alkylated intermediate: If only one equivalent of methyl iodide reacts, a mono-methylthio intermediate may be present.
Side products from self-condensation: The starting ketone, particularly under basic conditions, can undergo self-condensation reactions.
Oxidation products: Sulfur compounds can be susceptible to oxidation.
Q4: What are the recommended methods for purifying crude 4,4-Bis(methylthio)but-3-en-2-one?
The two primary methods for purifying this compound are column chromatography and recrystallization.[8]
Column Chromatography: This is a highly effective method for separating the desired product from impurities. A common solvent system is a mixture of ethyl acetate and hexane.[8]
Recrystallization: If the crude product is a solid, recrystallization can be a simpler purification method. Suitable solvents for sulfur-containing organic compounds include ethyl acetate, dimethylformamide (DMF), and xylene.[9][10]
Troubleshooting Guides
Issue 1: The product is an oil and cannot be recrystallized.
Problem: The product may be impure, leading to a depressed melting point and an oily consistency.
Solution: Purify the crude product using column chromatography. A gradient elution with an ethyl acetate/hexane solvent system is recommended to separate the components effectively.
Issue 2: During column chromatography, the compound is not moving from the baseline.
Problem: The eluent system may not be polar enough to move the compound down the silica gel column.
Solution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in the ethyl acetate/hexane mixture. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and incrementally increase the concentration of ethyl acetate.
Issue 3: The purified product has a persistent yellow color.
Problem: The yellow color may be inherent to the compound or due to trace impurities.
Solution: If the product is pure by NMR and other analytical methods, the color is likely intrinsic. If impurities are suspected, a second purification step, such as a charcoal treatment followed by filtration and recrystallization, may be attempted.
Experimental Protocols
Protocol 1: Synthesis of 4,4-Bis(methylthio)but-3-en-2-one
Materials:
Acetylacetone
Sodium hydride (NaH) or another suitable strong base
Anhydrous tetrahydrofuran (THF) or other suitable solvent
Carbon disulfide (CS₂)
Methyl iodide (CH₃I)
Ice bath
Standard laboratory glassware for inert atmosphere reactions
Procedure:
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents) in anhydrous THF.
Cool the suspension to 0°C using an ice bath.
Slowly add a solution of acetylacetone (1 equivalent) in anhydrous THF to the cooled suspension with stirring.
After the addition is complete, continue stirring at 0°C for 30 minutes.
Slowly add carbon disulfide (1.1 equivalents) to the reaction mixture. The color of the solution will likely change.
Stir the mixture at 0°C for an additional hour.
Add methyl iodide (2.2 equivalents) dropwise to the reaction mixture.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
Crude 4,4-Bis(methylthio)but-3-en-2-one
Silica gel (for column chromatography)
Hexane
Ethyl acetate
Chromatography column and accessories
Procedure:
Prepare a slurry of silica gel in hexane and pack the chromatography column.
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
Load the dissolved sample onto the top of the silica gel column.
Begin eluting the column with a low polarity solvent mixture, such as 5% ethyl acetate in hexane.
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute the desired compound.
Collect fractions and monitor them by thin-layer chromatography (TLC).
Combine the fractions containing the pure product and evaporate the solvent to yield the purified 4,4-Bis(methylthio)but-3-en-2-one.
Handling and storage recommendations for "4,4-Bis(methylthio)but-3-en-2-one"
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving 4,4-Bis(methylthio)but-3...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving 4,4-Bis(methylthio)but-3-en-2-one (CAS No. 17649-86-4).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4,4-Bis(methylthio)but-3-en-2-one?
For long-term stability, it is recommended to store 4,4-Bis(methylthio)but-3-en-2-one at -20°C in amber vials under an inert atmosphere (e.g., argon or nitrogen). The compound is sensitive to prolonged exposure to light and moisture, which can lead to degradation. For short-term use, storage at 2-8°C is also cited, but for maintaining high purity over extended periods, the lower temperature is advised.
Q2: What are the known decomposition products of this compound?
Stability studies indicate that upon degradation, 4,4-Bis(methylthio)but-3-en-2-one may decompose into thioketones or disulfides.[1] It is recommended to monitor the purity of the compound periodically (e.g., every 6 months for long-term storage) using analytical techniques like HPLC.[1]
Q3: In which solvents is 4,4-Bis(methylthio)but-3-en-2-one soluble?
While specific quantitative solubility data is limited in publicly available literature, experimental protocols show that 4,4-Bis(methylthio)but-3-en-2-one is soluble in a range of common organic solvents. These include:
This protocol outlines a general procedure for preparing a stock solution of 4,4-Bis(methylthio)but-3-en-2-one for use in chemical reactions.
Preparation: Ensure your flask is oven-dried and cooled under an inert atmosphere (e.g., by evacuating and backfilling with argon or nitrogen three times).[2]
Weighing: Weigh the desired amount of 4,4-Bis(methylthio)but-3-en-2-one in a tared vial under an inert atmosphere if possible, or as quickly as possible to minimize air and moisture exposure.
Dissolution: Add the appropriate anhydrous solvent (e.g., THF, DMF, Ethanol) to the flask via a syringe.
Mixing: Stir the solution with a magnetic stir bar until the solid is fully dissolved.
Storage of Solution: If the solution is to be stored, keep it in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). The stability of the compound in solution is solvent-dependent and should be determined for your specific application.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with 4,4-Bis(methylthio)but-3-en-2-one.
Issue 1: Unexpected side products or low yield in a reaction.
Possible Cause: Degradation of the starting material.
Troubleshooting Steps:
Verify the purity of your 4,4-Bis(methylthio)but-3-en-2-one sample using an appropriate analytical method (e.g., NMR, HPLC, or LC-MS).
If degradation is suspected, consider purifying the material. A published method involves flash chromatography using a petroleum ether/ethyl acetate solvent system.[3]
Ensure that the compound has been stored correctly (at -20°C, under inert gas, protected from light).
Issue 2: Inconsistent reaction outcomes.
Possible Cause: Variable quality of the starting material or sensitivity to reaction conditions.
Troubleshooting Steps:
Always use a fresh bottle or a recently purified batch of 4,4-Bis(methylthio)but-3-en-2-one for critical experiments.
Ensure all solvents and reagents are anhydrous, as the compound is moisture-sensitive.
Run reactions under an inert atmosphere to prevent oxidation and moisture-related degradation.
Issue 3: Compound appears discolored or has an unusual odor.
Possible Cause: Significant decomposition.
Troubleshooting Steps:
Do not use the material if significant discoloration or an unusual odor is present.
It is likely that the compound has degraded into thioketones or disulfides.[1]
Obtain a fresh batch of the compound for your experiments.
Visualizations
Caption: Troubleshooting workflow for purity issues.
Caption: Workflow for handling and solution preparation.
A Comparative Guide to Michael Acceptors for Thiol Addition: 4,4-Bis(methylthio)but-3-en-2-one in Context
For Researchers, Scientists, and Drug Development Professionals In the landscape of covalent drug discovery and chemical biology, the strategic selection of a Michael acceptor is paramount for achieving desired reactivit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug discovery and chemical biology, the strategic selection of a Michael acceptor is paramount for achieving desired reactivity, selectivity, and stability. This guide provides a comparative analysis of 4,4-Bis(methylthio)but-3-en-2-one, a ketene dithioacetal derivative, against more commonly employed Michael acceptors for thiol addition, a reaction central to the mechanism of many covalent inhibitors.
Introduction to Michael Acceptors
The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound.[1] In biological systems, the thiol group of cysteine residues in proteins is a potent nucleophile that can be targeted by electrophilic Michael acceptors. This targeted covalent modification has emerged as a powerful strategy in drug design, enabling high potency and selectivity, and providing a means to address challenging drug targets.[2] The reactivity of a Michael acceptor is a critical parameter; it must be reactive enough to bind to its target cysteine under physiological conditions but not so reactive that it indiscriminately modifies other biological nucleophiles, leading to off-target effects and toxicity.[2]
Common classes of Michael acceptors used as "warheads" in covalent inhibitors include acrylamides, maleimides, acrylates, and vinyl sulfones. This guide evaluates these established acceptors alongside the less characterized 4,4-Bis(methylthio)but-3-en-2-one.
The Thiol-Michael Addition Reaction
The reaction proceeds via the nucleophilic attack of a thiolate anion on the β-carbon of the α,β-unsaturated system. This forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final thioether adduct.[3] The overall rate of this second-order reaction is influenced by the electrophilicity of the β-carbon, steric hindrance, and the pKa of the reacting thiol.[4]
Caption: General mechanism of a base-catalyzed Thiol-Michael addition reaction.
Comparative Analysis of Michael Acceptors
The reactivity of Michael acceptors can be quantitatively compared using second-order rate constants (k2), typically measured in units of M-1s-1. A higher k2 value indicates a faster reaction with a given thiol.
4,4-Bis(methylthio)but-3-en-2-one: A Ketene Dithioacetal Perspective
Ketene dithioacetals are known to be effective Michael acceptors.[5][6] The presence of the ketone group activates the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. Furthermore, the methylthio (-SMe) groups can act as leaving groups in subsequent reactions, potentially leading to more complex transformations beyond a simple Michael addition, such as vinylic substitution.[5] This dual reactivity could be advantageous for designing probes or inhibitors with unique mechanisms but also raises concerns about selectivity and adduct stability. Without experimental data, its reactivity relative to other acceptors remains speculative.
Established Michael Acceptors: A Quantitative Comparison
The following table summarizes representative second-order rate constants for the reaction of common Michael acceptors with the biological thiol glutathione (GSH) under physiological or near-physiological pH.
Note: The rate constants are approximate values derived from various studies and are intended for relative comparison. Actual rates depend heavily on the specific substituents on the Michael acceptor and the precise reaction conditions.
Analysis:
Maleimides are among the most reactive Michael acceptors, exhibiting very fast kinetics. This high reactivity can be beneficial for rapid target engagement but may also lead to lower selectivity and adduct instability through retro-Michael reactions.
Vinyl Sulfones and Acrylates display intermediate reactivity, offering a balance between reaction speed and selectivity.
Acrylamides are generally the least reactive of the common acceptors. Their lower electrophilicity often requires significant binding affinity and proximity to the target cysteine, a feature that is often exploited to achieve high selectivity in targeted covalent inhibitors.[2]
Application in Drug Discovery: Targeting the Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response and a prominent target for therapeutic intervention in diseases involving oxidative stress. Keap1 (Kelch-like ECH-associated protein 1) contains several reactive cysteine residues and acts as a substrate adaptor for the ubiquitination and subsequent degradation of the transcription factor Nrf2.[9] Covalent modification of these cysteines by electrophilic Michael acceptors disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant gene expression.[10]
Caption: Covalent inhibition of Keap1 by a Michael acceptor to activate the Nrf2 pathway.
Experimental Protocols
General Protocol for Kinetic Analysis of Thiol-Michael Addition by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the kinetics of thiol-Michael additions in real-time. By integrating the signals corresponding to the reactants and products over time, one can determine the reaction rate.[11]
Materials:
Michael acceptor (e.g., 4,4-Bis(methylthio)but-3-en-2-one)
Thiol (e.g., Glutathione, N-acetylcysteine)
Phosphate buffer (e.g., 100 mM, pH 7.4)
Deuterated solvent (e.g., D2O) for NMR lock
Internal standard (optional, e.g., DSS)
NMR spectrometer
Procedure:
Sample Preparation: Prepare a stock solution of the thiol and the Michael acceptor in the phosphate buffer containing a known percentage of D2O.
Temperature Equilibration: Place the NMR tube containing the thiol solution in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).
Reaction Initiation: Initiate the reaction by adding a known concentration of the Michael acceptor stock solution to the NMR tube. Mix rapidly and immediately begin data acquisition.
Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals. The time between spectra should be chosen based on the expected half-life of the reaction.[12]
Data Analysis:
Process the spectra (phasing, baseline correction).
Identify characteristic peaks for the Michael acceptor (e.g., vinylic protons) and the product adduct.
Integrate the area of these peaks at each time point, referencing to an internal standard if used.
Calculate the concentration of the Michael acceptor at each time point.
Assuming pseudo-first-order conditions (i.e., [Thiol] >> [Michael Acceptor]), plot ln([Acceptor]) versus time. The slope of this line will be -kobs.
Calculate the second-order rate constant using the equation: k2 = kobs / [Thiol].
Caption: Workflow for determining thiol-Michael addition kinetics using NMR spectroscopy.
Conclusion
The selection of a Michael acceptor is a critical decision in the design of covalent therapeutics and chemical probes. While established acceptors like maleimides, vinyl sulfones, and acrylamides offer a wide range of reactivities, less-characterized scaffolds such as 4,4-Bis(methylthio)but-3-en-2-one present potential for novel reactivity and function. The dual functionality of this ketene dithioacetal as both a Michael acceptor and a substrate for vinylic substitution warrants further investigation. However, a significant gap exists in the quantitative understanding of its reactivity towards biological thiols. Future experimental studies are essential to determine the kinetic parameters of 4,4-Bis(methylthio)but-3-en-2-one and similar compounds to accurately position them within the broader toolkit of Michael acceptors available to researchers in drug discovery.
A Comparative Guide to the Mechanistic Pathways of 4,4-Bis(methylthio)but-3-en-2-one and its Analogs in Phenol Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the mechanistic pathways involving 4,4-bis(methylthio)but-3-en-2-one and its related ketene dithioacetals in th...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanistic pathways involving 4,4-bis(methylthio)but-3-en-2-one and its related ketene dithioacetals in the synthesis of substituted phenols. We will explore the well-established [4+2] cycloaromatization reaction and contrast it with an alternative [3+3] annulation strategy, providing experimental data and detailed protocols to inform your synthetic planning.
Introduction
4,4-Bis(methylthio)but-3-en-2-one is a versatile building block in organic synthesis, particularly valued for its role in the construction of aromatic rings. Its dual functionality as a Michael acceptor and a leaving group for one of its methylthio moieties makes it a powerful tool for annulation reactions. This guide will delve into the mechanistic intricacies of its reactivity, offering a comparative analysis with other ketene dithioacetals to provide a comprehensive understanding of their synthetic potential.
Mechanistic Comparison: [4+2] Cycloaromatization vs. [3+3] Annulation
The synthesis of substituted phenols using ketene dithioacetals can be broadly categorized into two primary mechanistic pathways: the [4+2] cycloaromatization and the [3+3] annulation.
The [4+2] Cycloaromatization Pathway
The reaction of 4,4-bis(methylthio)but-3-en-2-one with active methylene ketones proceeds via a base-induced [4+2] cycloaromatization.[1] This pathway involves the initial deprotonation of the active methylene compound, which then acts as a nucleophile, attacking the β-carbon of the ketene dithioacetal (Michael addition). Subsequent intramolecular cyclization and elimination of methanethiol and water lead to the formation of the aromatic phenol ring.
The [3+3] Annulation Pathway: An Alternative Approach
An alternative strategy for phenol synthesis involves the [3+3] cyclization of α-aroyl ketene dithioacetals with ketones. In this base-mediated pathway, the ketone is doubly deprotonated to form a 1,3-dianion, which then reacts with the α-aroyl ketene dithioacetal. The reaction proceeds through a series of addition and cyclization steps, ultimately leading to the formation of highly substituted phenols.
Performance Comparison: Experimental Data
The following tables summarize the performance of 4,4-bis(methylthio)but-3-en-2-one in [4+2] cycloaromatization reactions and compare it with the yields obtained from the [3+3] annulation of α-aroyl ketene dithioacetals with various ketones.
Table 1: [4+2] Cycloaromatization of 4,4-Bis(methylthio)but-3-en-2-one with Active Methylene Ketones
Entry
Active Methylene Ketone
Product
Yield (%)
1
Cyclopentanone
4-Hydroxy-6,7-dihydro-5H-inden-5-one
85
2
Cyclohexanone
5-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-one
88
3
Acetone
4-Hydroxy-2-methylphenol
75
4
Acetophenone
4-Hydroxy-2-phenylphenol
72
Data sourced from Barun et al.
Table 2: [3+3] Annulation of α-Aroyl Ketene Dithioacetals with Ketones
To a stirred suspension of sodium hydride (2.2 mmol) in dry THF (10 mL) under a nitrogen atmosphere at 0 °C is added a solution of the active methylene ketone (2.0 mmol) in dry THF (5 mL). The mixture is stirred at room temperature for 30 minutes. A solution of 4,4-bis(methylthio)but-3-en-2-one (2.0 mmol) in dry THF (5 mL) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for [3+3] Annulation
To a stirred solution of the α-aroyl ketene dithioacetal (1.0 mmol) and the ketone (1.2 mmol) in dry DMF (5 mL) under a nitrogen atmosphere is added sodium hydride (60% dispersion in mineral oil, 2.5 mmol) portionwise at 0 °C. The reaction mixture is then stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction is carefully quenched with ice-water and acidified with 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired phenol.
Conclusion
Both the [4+2] cycloaromatization of 4,4-bis(methylthio)but-3-en-2-one and the [3+3] annulation of α-aroyl ketene dithioacetals offer efficient routes to a variety of substituted phenols. The choice of method will depend on the desired substitution pattern of the target phenol and the availability of the starting materials. The [4+2] approach is particularly useful for synthesizing phenols fused to cyclic systems, while the [3+3] annulation provides a powerful method for accessing highly substituted biaryl and triaryl phenols. This guide provides the foundational knowledge and data to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 4,4-Bis(methylthio)but-3-en-2-one Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical cornerstone of any successful project. This guide provides a comprehensive comparison o...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical cornerstone of any successful project. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 4,4-Bis(methylthio)but-3-en-2-one and its derivatives, complete with supporting data and detailed experimental protocols.
The structural confirmation of organic compounds like 4,4-Bis(methylthio)but-3-en-2-one, a derivative of the ketene dithioacetal class, relies on a synergistic application of various spectroscopic methods. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in providing unambiguous structural evidence. Furthermore, we will explore X-ray crystallography as an alternative and definitive method for structure determination.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectral Data of 4,4-Bis(methylthio)but-3-en-2-one Derivatives and Analogs
Compound
Solvent
Chemical Shift (δ) in ppm (Multiplicity, J in Hz, Assignment)
Expected for 4,4-Bis(methylthio)but-3-en-2-one (MW: 162.27)
Electron Ionization (EI)
162 (M⁺), 147 ([M-CH₃]⁺), 115 ([M-SCH₃]⁺), 87, 43
Methyl vinyl ketone (MW: 70.09)
Electron Ionization (EI)
70 (M⁺), 55, 43, 42, 27
4-Methyl-3-penten-2-one (MW: 98.14)
Electron Ionization (EI)
98 (M⁺), 83, 55, 43, 41
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the general experimental protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
Sample Preparation:
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Transfer the solution to a clean, dry NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal is clean.
Place a small amount of the solid sample directly onto the crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
Record a background spectrum of the empty ATR accessory.
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
The concentration should be in the range of 10-100 micrograms per mL.
Data Acquisition (Electron Ionization - EI):
The sample is injected into the instrument where it is vaporized.
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
A detector records the abundance of each ion, generating a mass spectrum.
Alternative Method: Single-Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including stereochemistry and conformation, single-crystal X-ray crystallography is the gold standard.
Objective: To determine the precise atomic arrangement in the crystal lattice.
Experimental Workflow:
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often the most challenging step.
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is then calculated, from which the atomic positions are determined and refined.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthetic organic compound like 4,4-Bis(methylthio)but-3-en-2-one.
Caption: General workflow for the structural elucidation of a synthetic organic compound.
By combining the data from these powerful analytical techniques, researchers can confidently determine the structure of 4,4-Bis(methylthio)but-3-en-2-one derivatives, ensuring the integrity and reliability of their scientific findings. This guide serves as a foundational resource for planning and executing the necessary experiments for robust structural characterization.
Comparative Guide to Isotopic Labeling Techniques for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of prevalent isotopic labeling techniques used in quantitative proteomics. As isotopic labeling studies invol...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent isotopic labeling techniques used in quantitative proteomics. As isotopic labeling studies involving "4,4-Bis(methylthio)but-3-en-2-one" are not documented in current scientific literature—its primary application being in the flavor and fragrance industry—this document focuses on established and validated alternative methods. These techniques are instrumental in discerning protein abundance, elucidating signaling pathways, and identifying potential drug targets.
The following sections detail the principles, experimental protocols, and performance metrics of key metabolic and chemical labeling strategies, supported by experimental data from peer-reviewed studies.
Overview of Isotopic Labeling Strategies
Isotopic labeling in mass spectrometry-based proteomics allows for the accurate relative quantification of proteins between different samples. The core principle involves incorporating stable, non-radioactive heavy isotopes into proteins or peptides, creating a mass difference that is detectable by a mass spectrometer. This guide compares two primary approaches:
Metabolic Labeling (in vivo): "Heavy" amino acids are incorporated into proteins during cell growth and translation. The most prominent example is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) .
Chemical Labeling (in vitro): Proteins are first extracted and digested into peptides, which are then chemically tagged with isotopic labels. Key examples include isobaric Tandem Mass Tags (TMT) , isobaric Tags for Relative and Absolute Quantitation (iTRAQ) , and Stable Isotope Dimethyl Labeling .
Each method presents distinct advantages and limitations in terms of multiplexing capability, cost, accuracy, and applicability to different sample types.
Performance Comparison of Labeling Techniques
The choice of a labeling strategy depends on the experimental goals, sample type, and available resources. The following table summarizes quantitative performance data and key characteristics of the leading methods.
High; low experimental variability as samples are combined early (at the cell stage).[6][7]
High throughput, but can be affected by "ratio compression" from co-isolation of precursor ions.[7]
Good; comparable accuracy to SILAC in many applications.[8][9]
Reproducibility
Generally considered more reproducible as labeling occurs before cell lysis and sample handling.[6][8][9]
High, but variability can be introduced during post-lysis processing steps.
Less reproducible than SILAC due to post-digestion labeling, but offers a practical alternative.[6][8][9]
Cost
High cost for labeled amino acids and specialized media.
High cost for proprietary iTRAQ and TMT reagents.[8][9]
Very low cost using inexpensive reagents like formaldehyde and sodium cyanoborohydride.[5]
Peptide IDs
Higher number of peptide identifications compared to dimethyl labeling under similar conditions.[8][9]
High, as all peptides are labeled.
Can result in a lower number of peptide identifications compared to SILAC (~23% reduction observed in one study).[8][9]
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible quantitative proteomics experiments. Below are generalized protocols for the compared labeling techniques.
SILAC Protocol (Metabolic Labeling)
This protocol is adapted for studies of Receptor Tyrosine Kinase (RTK) signaling but is broadly applicable.[10]
Cell Culture and Labeling:
Culture two populations of cells. One in "light" medium (containing normal L-Arginine and L-Lysine) and the other in "heavy" medium (containing stable isotope-labeled ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).
Grow cells for at least five passages to ensure complete incorporation of the heavy amino acids.[11]
Cell Treatment and Lysis:
Treat one cell population (e.g., the "heavy" labeled cells) with a stimulant to activate the signaling pathway of interest. The "light" population serves as the control.
Lyse the cells from both populations.
Sample Pooling and Protein Digestion:
Combine equal amounts of protein from the light and heavy cell lysates.
Perform protein reduction, alkylation, and in-solution or in-gel digestion with trypsin.
Peptide Cleanup and Fractionation:
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
(Optional) Fractionate the peptides using techniques like strong cation exchange (SCX) chromatography to reduce sample complexity.
LC-MS/MS Analysis:
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The mass spectrometer detects peptide pairs (light and heavy), and the ratio of their peak intensities corresponds to the relative protein abundance.[12]
iTRAQ / TMT Protocol (Isobaric Chemical Labeling)
This is a generalized workflow for multiplexed quantitative proteomics.[2][13]
Protein Extraction and Digestion:
Extract proteins from up to 18 distinct samples (for TMTpro™).
Quantify the protein concentration in each sample.
Reduce, alkylate, and digest the proteins into peptides using trypsin.
Peptide Labeling:
Label each peptide digest with a different isobaric tag (e.g., TMTpro™ 18-plex reagents) according to the manufacturer's protocol.
Sample Pooling and Cleanup:
Combine equal amounts of the labeled peptide samples into a single new tube.
Desalt the pooled sample using a C18 solid-phase extraction column.
Peptide Fractionation:
Fractionate the complex peptide mixture using high-pH reversed-phase liquid chromatography.
LC-MS/MS Analysis:
Analyze each fraction by nanoLC-MS/MS.
In the MS1 scan, peptides from all samples appear as a single precursor ion.
Upon fragmentation (MS/MS), the reporter ions are released, and their relative intensities are used to quantify the peptide (and thus protein) abundance across the different samples.[3]
Stable Isotope Dimethyl Labeling Protocol
This protocol describes an in-solution labeling procedure.[5][14]
Protein Extraction and Digestion:
Extract proteins from samples (e.g., control and treated).
Perform an in-solution trypsin digestion.
Peptide Labeling:
To each peptide sample, add the labeling solution.
Light Label: Formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).
Heavy Label: Deuterated formaldehyde (CD₂O) and sodium deuterated cyanoborohydride (NaBD₃CN).
The reaction converts primary amines on peptides to dimethylamines, introducing a mass difference between the light and heavy labeled samples.
Reaction Quenching and Sample Pooling:
Stop the labeling reaction with an appropriate quenching buffer (e.g., ammonium bicarbonate).
Combine the light and heavy labeled samples.
Peptide Cleanup:
Desalt the final peptide mixture using a C18 StageTip.
LC-MS/MS Analysis:
Analyze the sample by LC-MS/MS. Relative quantification is performed by comparing the peak intensities of the light and heavy peptide pairs in the MS1 scan.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding the complex workflows and biological insights derived from these experiments.
General Quantitative Proteomics Workflow
The following diagram illustrates a typical "bottom-up" proteomics workflow, applicable to all the discussed labeling methods.
Caption: General workflow for chemical labeling-based quantitative proteomics.
SILAC Experimental Workflow
The SILAC workflow is distinct because labeling occurs before cell treatment and lysis.
Caption: Workflow for a typical SILAC experiment.
Example Signaling Pathway: mTOR Regulation
Quantitative proteomics is frequently used to study complex signaling pathways. For instance, the mTOR (mammalian Target of Rapamycin) pathway, a central regulator of cell growth, can be investigated by comparing protein abundances in cells with and without an mTOR inhibitor.[15][16][17]
The diagram below shows a simplified mTOR signaling cascade and indicates how quantitative proteomics can identify up- and down-regulated proteins following mTOR inhibition.
Caption: Simplified mTOR signaling pathway with changes observed upon inhibition.
Unveiling the Reactivity of 4,4-Bis(methylthio)but-3-en-2-one: A Computational and Experimental Comparison
For researchers, scientists, and professionals in drug development, understanding the reactivity of versatile chemical building blocks is paramount. This guide provides a comparative analysis of the computational modelin...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, understanding the reactivity of versatile chemical building blocks is paramount. This guide provides a comparative analysis of the computational modeling and experimental reactivity of 4,4-Bis(methylthio)but-3-en-2-one, a valuable synthon in organic chemistry. We delve into its performance in key chemical transformations and contrast it with alternative Michael acceptors, supported by experimental data and theoretical insights.
At a Glance: Reactivity Profile and Alternatives
4,4-Bis(methylthio)but-3-en-2-one is a substituted vinylogous thioester, rendering it an excellent Michael acceptor and a versatile precursor for various heterocyclic and aromatic compounds. Its reactivity is characterized by the electrophilic nature of the β-carbon and the potential for the bis(methylthio) group to act as a leaving group. This dual reactivity allows for a range of transformations, most notably in cycloaromatization reactions.
Feature
4,4-Bis(methylthio)but-3-en-2-one
Alternative Michael Acceptors (e.g., α,β-Unsaturated Ketones)
Structure
Ketene dithioacetal derivative
Simple enone, enal, or enoate
Primary Reactivity
Michael acceptor, precursor for cycloaromatization
Michael acceptor
Key Reactions
[4+2] Cycloaromatization with active methylene ketones to form substituted phenols.
Michael addition, Diels-Alder reactions.
Computational Modeling Focus
Transition state analysis of cycloaromatization, prediction of regioselectivity.
Calculation of Michael addition reaction energies and activation barriers.
Advantages
Facile synthesis of complex, highly substituted aromatic compounds in a single step.
May require multi-step sequences to achieve similar structural complexity.
In-Depth Analysis: [4+2] Cycloaromatization
A key application of 4,4-Bis(methylthio)but-3-en-2-one is its use in a [4+2] cycloaromatization reaction with active methylene ketones to furnish highly substituted phenols.[1][2][3][4] This transformation provides a powerful and regiocontrolled method for the synthesis of diverse phenolic frameworks, which are prevalent in many natural products and pharmacologically active molecules.
Experimental Protocol: Synthesis of Substituted Phenols[1][4]
A solution of an active methylene ketone (6 mmol) and 4,4-bis(methylthio)but-3-en-2-one (1.0 g, 6 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added dropwise to a stirred suspension of sodium hydride (0.75 g, 12.5 mmol, 40% in mineral oil) in anhydrous DMF (15 mL) at 0 °C over 45 minutes. The reaction mixture is then brought to room temperature and stirring is continued for 5-8 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of cold water (50 mL) and the resulting mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. For some substrates, a subsequent aromatization step involving refluxing with p-toluenesulfonic acid (PTSA) in dry benzene is required.[1]
Table of Representative Yields for the Synthesis of Substituted Phenols: [1]
While specific computational studies on the reactivity of 4,4-Bis(methylthio)but-3-en-2-one are not extensively reported in the literature, its behavior can be inferred from computational analyses of analogous systems, such as other ketene dithioacetals and α,β-unsaturated ketones.
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms and predicting the outcomes of such reactions. For the [4+2] cycloaromatization, computational modeling could be employed to:
Analyze the reaction mechanism: Determine the transition state structures and activation energies for the initial Michael addition, subsequent cyclization, and elimination of methanethiol.
Predict regioselectivity: In cases where the active methylene ketone is unsymmetrical, DFT calculations can predict which enolate will preferentially react, thus determining the substitution pattern on the resulting phenol.
Compare reactivity with alternatives: By calculating the LUMO (Lowest Unoccupied Molecular Orbital) energies of 4,4-Bis(methylthio)but-3-en-2-one and other Michael acceptors, their relative electrophilicity and susceptibility to nucleophilic attack can be compared.
Logical Workflow for Computational Analysis
Caption: Computational workflow for analyzing the reactivity of Michael acceptors.
Signaling Pathway of the [4+2] Cycloaromatization
The base-induced reaction proceeds through a cascade of steps initiated by the formation of an enolate from the active methylene ketone. This is followed by a Michael-type conjugate addition to the ketene dithioacetal, subsequent intramolecular cyclization, and finally, elimination and aromatization to yield the phenolic product.
Caption: Key steps in the base-induced cycloaromatization reaction.
Conclusion
4,4-Bis(methylthio)but-3-en-2-one stands out as a highly effective reagent for the construction of complex phenolic structures through a facile [4+2] cycloaromatization process. While direct computational studies on its reactivity are an emerging area, analysis of analogous systems provides a strong theoretical framework for understanding its behavior. Compared to more conventional Michael acceptors, it offers a more direct route to highly substituted aromatic compounds, making it a valuable tool in the arsenal of synthetic chemists, particularly in the fields of natural product synthesis and medicinal chemistry. Further computational investigations will undoubtedly provide deeper insights into the nuanced reactivity of this versatile building block, enabling the design of even more efficient and selective synthetic methodologies.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4,4-Bis(methylthio)but-3-en-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential biological activities of derivatives of 4,4-bis(methylthio)but-3-en-2-one. While direct experime...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of derivatives of 4,4-bis(methylthio)but-3-en-2-one. While direct experimental data on a wide range of these specific derivatives is limited in publicly available literature, this document extrapolates and compares potential activities based on structurally similar compounds, particularly α,β-unsaturated ketones and molecules containing thioether linkages. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts in this area.
Overview of Potential Biological Activities
Derivatives of 4,4-bis(methylthio)but-3-en-2-one, a sulfur-containing α,β-unsaturated ketone, are predicted to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This hypothesis is based on the well-documented bioactivities of compounds sharing these key functional groups. The presence of the α,β-unsaturated carbonyl moiety can facilitate covalent interactions with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways. The bis(methylthio) group can also influence the compound's lipophilicity and metabolic stability, potentially enhancing its therapeutic index.
Comparative Analysis of Biological Activities
To provide a tangible comparison, this section summarizes quantitative data from studies on structurally related compounds. It is crucial to note that these are not direct derivatives of 4,4-bis(methylthio)but-3-en-2-one, but their activities provide valuable insights into the potential of this compound class.
Anticancer Activity
The cytotoxicity of α,β-unsaturated ketones and related sulfur-containing compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.
Table 1: Comparative Anticancer Activity (IC50, µM) of Structurally Related Compounds
Compound Class
Derivative/Compound
Cancer Cell Line
IC50 (µM)
Reference Compound
IC50 (µM)
Bis-Chalcone
5a (Thiophene moiety)
MCF-7 (Breast)
7.87 ± 2.54
Cisplatin
27.78 ± 0.929
5b (Thiophene moiety)
MCF-7 (Breast)
4.05 ± 0.96
Cisplatin
27.78 ± 0.929
9a (Thiophene moiety)
HCT116 (Colon)
17.14 ± 0.66
Cisplatin
13.276 ± 0.294
Thiazole Hybrid
6a
OVCAR-4 (Ovarian)
1.569 ± 0.06
Alpelisib
0.061 ± 0.003
4-Anilinoquinolinylchalcone
4a
MDA-MB-231 (Breast)
-
Lapatinib
32.5
Data is extrapolated from studies on structurally related compounds and is for comparative purposes only.[1][2][3]
Antimicrobial Activity
The antimicrobial potential of sulfur-containing compounds is well-established. The minimum inhibitory concentration (MIC) and the diameter of the zone of inhibition are key indicators of antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Structurally Related Compounds
Compound Class
Derivative/Compound
Microorganism
MIC (µg/mL)
Zone of Inhibition (mm)
Reference Compound
MIC (µg/mL)
Dispiropyrrolidines
4a-d
B. subtilis
32
-
Amoxicillin
64
4a-d
S. epidermis
32
-
Amoxicillin
64
4a, 4b, 4d, 4e
P. aeruginosa
64
-
Amoxicillin
256
Thiazole Derivatives
11
S. aureus
256
-
-
-
12
S. aureus
256
-
-
-
Data is extrapolated from studies on structurally related compounds and is for comparative purposes only.[2][4]
Anti-inflammatory Activity
The anti-inflammatory effects of α,β-unsaturated ketones are often evaluated in vivo using models like the carrageenan-induced paw edema test.
Table 3: Comparative Anti-inflammatory Activity of Structurally Related Compounds
Compound Class
Derivative/Compound
Animal Model
Dose
% Inhibition of Edema
Reference Compound
% Inhibition of Edema
N-acyl hydrazone
4c
Rat
300 µmol/kg
52.8% (at 4h)
Diclofenac
-
Ellagic Acid
-
Rat
30 mg/kg
Dose-dependent reduction
Indomethacin
Significant inhibition
NAAG
-
Rat
10 mg/kg
52.5% reduction in max. paw volume
-
-
Data is extrapolated from studies on structurally related compounds and is for comparative purposes only.[1][5][6]
Key Signaling Pathways
The biological activities of 4,4-bis(methylthio)but-3-en-2-one derivatives are likely mediated through the modulation of key signaling pathways involved in cell proliferation, inflammation, and survival.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. It is a common target for anticancer drugs.
Structure-activity relationship (SAR) studies of "4,4-Bis(methylthio)but-3-en-2-one" analogs
A comprehensive analysis of the structure-activity relationship (SAR) for analogs of 4,4-Bis(methylthio)but-3-en-2-one remains a niche area of research, with limited publicly available data directly addressing this speci...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive analysis of the structure-activity relationship (SAR) for analogs of 4,4-Bis(methylthio)but-3-en-2-one remains a niche area of research, with limited publicly available data directly addressing this specific scaffold. However, by examining broader studies on related thio-substituted enones and ketene dithioacetals, we can infer potential relationships between structural modifications and biological activity. This guide synthesizes available information on analogous compounds to provide a comparative framework for researchers in drug discovery.
Hypothetical SAR and Lead Optimization Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study, which would be applicable to the investigation of 4,4-Bis(methylthio)but-3-en-2-one analogs.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocols
While specific experimental details for 4,4-Bis(methylthio)but-3-en-2-one analogs are not available, the following are representative protocols for assays commonly used in the evaluation of enzyme inhibitors and antimicrobial agents, based on methodologies described for similar compounds.
General Protocol for Enzyme Inhibition Assay (e.g., for Proteases)
A typical enzyme inhibition assay would be conducted as follows:
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., human cathepsin L) and a corresponding fluorogenic substrate are prepared in an appropriate assay buffer.
Compound Preparation: The test compounds (analogs of 4,4-Bis(methylthio)but-3-en-2-one) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared to obtain a range of concentrations for testing.
Assay Procedure: In a 96-well microplate, the enzyme solution is pre-incubated with the test compounds at various concentrations for a specified period at a controlled temperature.
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.
Data Acquisition: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.
Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition for each compound concentration is determined relative to a control containing only DMSO. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by fitting the data to a dose-response curve.
General Protocol for Antimicrobial Susceptibility Testing (e.g., against E. coli)
The antimicrobial activity of the synthesized analogs could be determined using a broth microdilution method:
Bacterial Culture Preparation: A fresh overnight culture of the target bacterium (e.g., Escherichia coli) is diluted in a suitable growth medium (e.g., Mueller-Hinton broth) to a standardized cell density.
Compound Preparation: The test compounds are serially diluted in the growth medium in a 96-well microplate.
Inoculation: The standardized bacterial suspension is added to each well of the microplate containing the test compounds.
Incubation: The microplate is incubated at 37°C for 18-24 hours.
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Concluding Remarks
The exploration of the structure-activity relationships of 4,4-Bis(methylthio)but-3-en-2-one analogs presents an opportunity for the development of novel therapeutic agents. While direct SAR studies are currently limited, the methodologies and insights from related sulfur-containing compounds provide a solid foundation for future research. The synthesis and evaluation of a focused library of analogs, guided by the principles of medicinal chemistry and the experimental protocols outlined above, will be crucial in elucidating the key structural features required for potent and selective biological activity.
Unveiling the Efficacy of 4,4-Bis(methylthio)but-3-en-2-one in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the performance of 4,4-Bis(methylthio)but-3-en-2-one, a versatile ketene dithioacetal, in various solvent...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 4,4-Bis(methylthio)but-3-en-2-one, a versatile ketene dithioacetal, in various solvent systems. While direct comparative studies on this specific compound's efficacy across a range of solvents are not extensively documented in publicly available literature, this guide synthesizes information on its reactivity, general principles of solvent effects on similar reactions, and compares its utility with alternative compounds. The focus is on its application as a dienophile in [4+2] cycloaddition reactions, a common transformation for this class of molecules.
Executive Summary
4,4-Bis(methylthio)but-3-en-2-one is a reactive dienophile in Diels-Alder reactions due to the electron-withdrawing nature of its carbonyl and methylthio groups. The choice of solvent can significantly influence the rate and yield of these cycloaddition reactions, with polar solvents generally favoring the reaction. While specific quantitative data for this exact compound is limited, general principles and data from analogous reactions suggest that polar protic and aprotic solvents can enhance reaction efficiency. This guide explores these aspects and presents alternative dienophiles for consideration in the synthesis of heterocyclic and carbocyclic frameworks.
Data Presentation: Performance in Cycloaddition Reactions
Direct, quantitative comparisons of 4,4-Bis(methylthio)but-3-en-2-one's performance in different solvents for a specific reaction are scarce in the literature. However, we can infer its behavior based on studies of similar reactions. For instance, the Diels-Alder reaction of cyclopentadiene with methyl vinyl ketone is accelerated by nearly a thousand-fold in water compared to isooctane, highlighting the profound impact of solvent polarity.[1] Another study demonstrated a direct correlation between increased solvent polarity (hexane < dichloromethane < THF-water < water) and higher yields in a Diels-Alder reaction.[2]
Based on these principles, a hypothetical comparison of expected performance for a Diels-Alder reaction using 4,4-Bis(methylthio)but-3-en-2-one is presented below. It is crucial to note that these are expected trends and empirical validation is necessary for any specific application.
Table 1: Expected Relative Efficacy of 4,4-Bis(methylthio)but-3-en-2-one in a [4+2] Cycloaddition Reaction across Different Solvent Systems
Solvent System
Solvent Type
Expected Reaction Rate
Expected Yield
Notes
Water
Protic, Polar
Very High
High
Potential for enhanced hydrophobic effects and hydrogen bonding with the transition state.[1]
Methanol/Ethanol
Protic, Polar
High
High
Good solvating properties for polar reactants and transition states.
Acetonitrile
Aprotic, Polar
Moderate to High
Moderate to High
Can promote charge separation in the transition state.
Dichloromethane (DCM)
Aprotic, Moderately Polar
Moderate
Moderate
A common solvent for Diels-Alder reactions, but may be less effective than more polar options.[2]
Tetrahydrofuran (THF)
Aprotic, Moderately Polar
Moderate
Moderate
Another common solvent, but its effect can be reaction-dependent.
Toluene/Xylene
Aprotic, Nonpolar
Low to Moderate
Low to Moderate
Generally less effective for this type of reaction unless high temperatures are used.[3]
Hexane
Aprotic, Nonpolar
Low
Low
Typically a poor solvent for promoting Diels-Alder reactions involving polar components.[2]
Comparison with Alternative Dienophiles
Several other dienophiles can be employed in [4+2] cycloaddition reactions to generate similar structural motifs. The choice of dienophile will depend on the desired electronic properties and functional groups in the final product.
Table 2: Comparison of 4,4-Bis(methylthio)but-3-en-2-one with Alternative Dienophiles
Versatile precursor for further functionalization of the dithioacetal group. Electron-withdrawing groups activate the double bond.
Limited commercial availability and higher cost compared to simpler dienophiles.
Maleic Anhydride
Cyclic anhydride, highly electron-deficient.
Very reactive dienophile leading to high yields.[3][4] The anhydride can be readily hydrolyzed to a dicarboxylic acid.
The resulting bicyclic adduct can be sterically demanding.
N-substituted Maleimides
Cyclic imide, electron-deficient.
High reactivity. The N-substituent can be varied to introduce different functionalities.
Similar steric considerations as maleic anhydride.
Methyl Acrylate
Ester functionality.
Readily available and inexpensive. The ester group provides a handle for further transformations.
Less reactive than cyclic dienophiles like maleic anhydride.
Acrylonitrile
Nitrile functionality.
The nitrile group is a strong electron-withdrawing group, leading to good reactivity.
The nitrile group may require harsh conditions for hydrolysis.
Experimental Protocols
While a specific protocol with a solvent comparison for 4,4-Bis(methylthio)but-3-en-2-one is not available, a general procedure for a Diels-Alder reaction involving a similar ketene dithioacetal is provided below, which can be adapted and optimized for different solvent systems.
General Experimental Protocol: [4+2] Cycloaddition of a Ketene Dithioacetal with a Diene
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 equivalent) in the chosen solvent (e.g., toluene, xylene, or a more polar solvent for optimization).
Addition of Dienophile: Add 4,4-Bis(methylthio)but-3-en-2-one (1.1 equivalents) to the solution.
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the diene and the solvent used.
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired cycloadduct.
Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Note: For reactions in polar, water-miscible solvents, the work-up procedure will need to be modified to include an extraction step with a suitable organic solvent.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Workflow for Evaluating Solvent Efficacy
Caption: Workflow for the systematic evaluation of solvent effects on the efficacy of 4,4-Bis(methylthio)but-3-en-2-one in a Diels-Alder reaction.
Diagram 2: Signaling Pathway of a Generic Catalyzed Diels-Alder Reaction
Caption: Simplified representation of a Lewis acid-catalyzed Diels-Alder reaction, a common strategy to enhance the reactivity of dienophiles like 4,4-Bis(methylthio)but-3-en-2-one.
Conclusion
4,4-Bis(methylthio)but-3-en-2-one is a valuable synthetic intermediate, particularly in the construction of six-membered rings via the Diels-Alder reaction. While direct quantitative data on its performance in different solvents is limited, the established principles of physical organic chemistry strongly suggest that polar solvents will enhance its efficacy as a dienophile. For researchers and drug development professionals, the systematic screening of solvents, starting with polar protic and aprotic options, is recommended to optimize reaction conditions. Furthermore, the consideration of alternative dienophiles provides flexibility in synthetic design, allowing for the fine-tuning of electronic properties and functional group compatibility. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the rational design and execution of experiments involving this and similar compounds.
Proper Disposal of 4,4-Bis(methylthio)but-3-en-2-one: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols Before beginning any disposal procedure, it is crucial to be familiar with the potential hazards associated with 4,4-Bis(methylthio)but-3-en-2-one and to take appropriate safety pr...
Author: BenchChem Technical Support Team. Date: November 2025
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be familiar with the potential hazards associated with 4,4-Bis(methylthio)but-3-en-2-one and to take appropriate safety precautions. Although detailed toxicological data was not found, related organosulfur compounds can be flammable, skin and eye irritants, and may have a strong odor.[5][6]
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling 4,4-Bis(methylthio)but-3-en-2-one and its waste.
To protect against spills and contamination of personal clothing.
Respiratory Protection
Work in a well-ventilated area, preferably a fume hood.[8][9]
To minimize inhalation of vapors, which may cause respiratory irritation.[5][8]
In Case of Exposure:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[7][10]
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8] If skin irritation occurs, seek medical advice.[7]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[11]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]
Step-by-Step Disposal Procedure
All chemical waste must be managed in accordance with local, state, and federal regulations.[12][13] The following steps provide a general framework for the safe disposal of 4,4-Bis(methylthio)but-3-en-2-one.
Step 1: Waste Identification and Segregation
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,4-Bis(methylthio)but-3-en-2-one," and any known hazard characteristics (e.g., "Flammable," "Irritant").[2][10] The date of waste accumulation should also be included.[14]
Segregation: Do not mix 4,4-Bis(methylthio)but-3-en-2-one waste with incompatible materials.[4][10] It should be kept separate from strong oxidizing agents.[7] As a general rule, segregate organic solvents, toxic metals, and inorganic chemicals.[3]
Step 2: Waste Collection and Storage
Container: Use a designated, leak-proof, and compatible waste container with a secure lid.[3][10] The container should be kept closed except when adding waste.[10]
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[4][12] This area should be at or near the point of generation.[12]
Secondary Containment: It is best practice to store the waste container in secondary containment, such as a spill tray, to contain any potential leaks.[4][10]
Step 3: Spill Management
Small Spills: For minor spills that you are trained to handle, wear appropriate PPE. Absorb the spill with an inert material such as sand, diatomite, or universal binders.[11]
Cleanup: Collect the absorbent material and contaminated debris using non-sparking tools and place it in a designated hazardous waste container.[5][11] All materials used for spill cleanup must be disposed of as hazardous waste.[4][10]
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[4][10]
Step 4: Final Disposal
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's designated hazardous waste management program.[4][12] Do not dispose of 4,4-Bis(methylthio)but-3-en-2-one down the drain or in the regular trash.[10]
Incineration: Organosulfur compounds should not be burned in the open air; they require special incinerators for proper disposal.[15] The most common disposal method for such hazardous waste is incineration by a licensed facility.[13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4,4-Bis(methylthio)but-3-en-2-one.
Caption: Disposal workflow for 4,4-Bis(methylthio)but-3-en-2-one.
Personal protective equipment for handling 4,4-Bis(methylthio)but-3-en-2-one
Disclaimer: A specific Safety Data Sheet (SDS) for 4,4-Bis(methylthio)but-3-en-2-one (CAS No. 17649-86-4) was not publicly available at the time of this writing.
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: A specific Safety Data Sheet (SDS) for 4,4-Bis(methylthio)but-3-en-2-one (CAS No. 17649-86-4) was not publicly available at the time of this writing. The following guidance is based on the chemical structure, available data for similar organosulfur compounds, and general laboratory safety principles. It is imperative to handle this compound with caution and treat it as potentially hazardous.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4,4-Bis(methylthio)but-3-en-2-one. The information is designed to provide immediate, procedural, and step-by-step guidance for safe operational use and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data is unavailable, organosulfur compounds can present various hazards, including skin and eye irritation, and potential toxicity. Therefore, a conservative approach to personal protection is essential.
Recommended Personal Protective Equipment (PPE)
PPE Category
Specification
Eye Protection
Chemical safety goggles meeting ANSI Z87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing.
Hand Protection
Chemically resistant gloves are mandatory. Given the lack of specific glove breakthrough data, double gloving with nitrile gloves is a recommended minimum. Regularly inspect gloves for any signs of degradation or contamination and change them frequently.
Body Protection
A flame-resistant laboratory coat must be worn and kept buttoned. For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended.
Respiratory Protection
Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or dust. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Footwear
Fully enclosed, chemical-resistant shoes must be worn in the laboratory.
Operational Plan: Safe Handling Protocol
A systematic approach is crucial when working with 4,4-Bis(methylthio)but-3-en-2-one. The following protocol outlines the key steps for safe handling from receipt to disposal.
Experimental Workflow
Caption: Safe handling workflow for 4,4-Bis(methylthio)but-3-en-2-one.
Step-by-Step Protocol:
Pre-Experiment Preparation:
Obtain 4,4-Bis(methylthio)but-3-en-2-one from a reputable supplier. Note that it is a solid with a melting point of 66-69 °C.[1]
Thoroughly review this safety guide and any available information on similar compounds.
Ensure a certified chemical fume hood is available and functioning correctly.
Assemble all necessary PPE as specified in the table above.
Handling and Experimentation (to be performed in a chemical fume hood):
Don all required PPE before entering the designated work area.
Carefully weigh the solid compound on a tared weigh boat inside the fume hood to avoid inhalation of any dust particles.
If preparing a solution, slowly add the solid to the solvent to minimize splashing.
Conduct all experimental procedures within the fume hood.
Post-Experiment Cleanup:
Upon completion of the experiment, any unreacted material should be quenched safely according to the specific reaction requirements.
All contaminated materials, including gloves, weigh boats, and pipette tips, must be considered hazardous waste.
Disposal Plan
Proper disposal of 4,4-Bis(methylthio)but-3-en-2-one and associated waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Disposal Pathway
Caption: Waste disposal logical flow.
Disposal Procedures:
Solid Waste: All solid waste contaminated with 4,4-Bis(methylthio)but-3-en-2-one (e.g., gloves, paper towels, weigh boats) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste:
Organic Solvents: Unused solutions of the compound in organic solvents should be collected in a labeled container for halogenated or non-halogenated solvent waste, as appropriate.
Aqueous Solutions: Contaminated aqueous solutions should be collected in a separate, labeled aqueous waste container. Do not pour aqueous waste containing this compound down the drain.
Container Disposal: Empty containers that held 4,4-Bis(methylthio)but-3-en-2-one must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2]
General Guidance: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office in accordance with local, state, and federal regulations. It is forbidden to burn organosulfur compounds in the open air; specialized incinerators are required.[3] Small quantities of thiols and sulfides can sometimes be destroyed by oxidation with sodium hypochlorite to a sulfonic acid, but this should only be done by trained personnel following a validated procedure.[2]